molecular formula C18H16O7 B1256263 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone CAS No. 107316-94-9

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone

Cat. No.: B1256263
CAS No.: 107316-94-9
M. Wt: 344.3 g/mol
InChI Key: VIKKUMIXGIDYKY-UHFFFAOYSA-N
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Description

7-methoxytricin is a trimethoxyflavone that is tricin in which the hydroxy group at position 7 has been replaced by a methoxy group. It has been isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite. It is a trimethoxyflavone and a dihydroxyflavone. It derives from a 3',5'-di-O-methyltricetin.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-11(19)17-12(20)8-13(25-14(17)7-10)9-4-15(23-2)18(21)16(5-9)24-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKKUMIXGIDYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107316-94-9
Record name 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107316949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,4'-DIHYDROXY-7,3',5'-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27NFM7JDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-O-methyltricin in Phyllostachys edulis: A Comprehensive Guide to its Natural Sourcing, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

7-O-methyltricin, a methylated flavone, is a specialized plant metabolite with significant therapeutic potential. As a derivative of tricin, it belongs to a class of compounds known for their roles in plant defense and human health. This technical guide provides an in-depth exploration of Phyllostachys edulis (Moso bamboo) as a principal natural source of 7-O-methyltricin. We will detail the biosynthetic pathway leading to tricin and its derivatives in grasses, present field-proven protocols for extraction and purification, and describe robust analytical methodologies for quantification and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness this promising natural product.

Introduction: The Significance of 7-O-methyltricin

Flavonoids are a vast group of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1] Their O-methylated derivatives often exhibit enhanced metabolic stability and improved bioavailability compared to their non-methylated parent compounds, making them attractive candidates for pharmaceutical development.[2] 7-O-methyltricin is an O-methylated flavone derived from tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone).[3] Tricin itself has garnered considerable attention for its role as a unique lignin monomer in grasses and its potential as a cancer chemopreventive agent.[1][4] Its methylated derivatives, such as 7-O-methyltricin, are being investigated for a range of pharmacological activities, building upon the diverse bioactivities of methylated flavonoids which include anticancer, anti-inflammatory, and antioxidant effects.[2][5]

Phyllostachys edulis, commonly known as Moso bamboo, is a giant timber bamboo native to China and Taiwan.[6][7] It is a well-documented source of various bioactive flavonoids, including tricin and 7-O-methyltricin, primarily concentrated in its leaves.[3][6][8] This guide focuses exclusively on P. edulis as a sustainable and abundant natural reservoir for this valuable compound.

Biosynthesis of Tricin and its Derivatives in Grasses

Understanding the biosynthetic pathway is critical for optimizing cultivation and extraction strategies. The pathway to tricin is a specialized branch of the well-established flavonoid biosynthetic pathway. While research has focused on model grasses like rice (Oryza sativa), the enzymatic steps are highly conserved and provide a robust model for P. edulis.[9]

The pathway initiates from the general phenylpropanoid pathway, leading to the flavanone naringenin. Key enzymatic steps then convert naringenin into the tricin backbone.

Core Biosynthetic Steps:

  • Flavone Nucleus Formation: The flavanone naringenin is converted to apigenin, and eriodictyol is converted to luteolin. In grasses, this is primarily catalyzed by a membrane-bound cytochrome P450 enzyme, Flavone Synthase II (FNSII) .[1][10]

  • Hydroxylation Events: The B-ring of the flavone nucleus undergoes sequential hydroxylations. In rice, a single bifunctional enzyme, CYP75B4 (Apigenin 3'-hydroxylase/Chrysoeriol 5'-hydroxylase) , is responsible for both the 3'- and 5'-hydroxylation steps, converting apigenin to luteolin and then chrysoeriol to selgin.[9]

  • O-Methylation: The final steps involve the characteristic methylation of the B-ring. O-methyltransferases (OMTs) , such as Caffeic acid O-methyltransferases (COMT) and 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMT), catalyze the methylation at the 3' and 5' positions to produce tricin.[1][10] The formation of 7-O-methyltricin would require a subsequent methylation event on the A-ring, catalyzed by a specific flavonoid 7-O-methyltransferase.

Tricin_Biosynthesis Naringenin Naringenin (Flavanone) FNSII FNSII Naringenin->FNSII Apigenin Apigenin CYP75B4_1 CYP75B4 (3'-Hydroxylase) Apigenin->CYP75B4_1 Luteolin Luteolin OMT_1 OMT Luteolin->OMT_1 Chrysoeriol Chrysoeriol CYP75B4_2 CYP75B4 (5'-Hydroxylase) Chrysoeriol->CYP75B4_2 Selgin Selgin OMT_2 OMT Selgin->OMT_2 Tricin Tricin OMT_3 Flavonoid 7-OMT Tricin->OMT_3 Methyl_Tricin 7-O-methyltricin FNSII->Apigenin CYP75B4_1->Luteolin OMT_1->Chrysoeriol CYP75B4_2->Selgin OMT_2->Tricin OMT_3->Methyl_Tricin

Figure 1: Proposed biosynthetic pathway of tricin and 7-O-methyltricin in grasses.

Extraction and Purification Workflow

The successful isolation of 7-O-methyltricin from P. edulis leaves requires a multi-step process designed to efficiently extract flavonoids while systematically removing impurities. The causality behind this workflow is to first use a polar solvent to extract a broad range of flavonoids, followed by chromatographic steps that separate compounds based on their polarity and molecular properties.

Step-by-Step Experimental Protocol

Step 1: Raw Material Preparation

  • Action: Harvest fresh, healthy leaves of P. edulis. Wash them with deionized water to remove surface contaminants.

  • Rationale: Using healthy, clean leaves ensures a higher quality starting material and reduces potential interference from environmental contaminants or degraded plant matter.

  • Procedure: Air-dry the leaves in a shaded, well-ventilated area or use a lyophilizer. Once completely dry, grind the leaves into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

Step 2: Solvent Extraction

  • Action: Perform a solid-liquid extraction using aqueous ethanol.

  • Rationale: An ethanol-water mixture is a highly effective solvent for extracting a wide range of semi-polar compounds like flavonoids. It is also relatively non-toxic and easy to remove post-extraction.[4]

  • Procedure:

    • Macerate the dried bamboo leaf powder in 70-80% aqueous ethanol (v/v) at a solid-to-liquid ratio of 1:15 (w/v).

    • Extract using ultrasonication for 45-60 minutes at a controlled temperature (e.g., 50°C).

    • Separate the extract from the solid residue by vacuum filtration.

    • Repeat the extraction process on the residue two more times to ensure maximum yield.

    • Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Preliminary Purification by Macroporous Resin Chromatography

  • Action: Fractionate the crude extract using a macroporous adsorption resin column.

  • Rationale: This step removes highly polar compounds like sugars and salts, as well as non-polar lipids and chlorophyll, enriching the flavonoid content. Polystyrene resins (e.g., AB-8) are effective for this purpose.[4]

  • Procedure:

    • Dissolve the crude extract in a small volume of deionized water.

    • Load the solution onto a pre-equilibrated AB-8 resin column.

    • Wash the column with several column volumes of deionized water to elute impurities.

    • Elute the flavonoid-rich fraction with 70-90% ethanol.

    • Collect the eluate and concentrate it to dryness.

Step 4: High-Purity Isolation by Preparative HPLC

  • Action: Isolate 7-O-methyltricin using preparative High-Performance Liquid Chromatography (HPLC).

  • Rationale: Preparative HPLC provides high-resolution separation, allowing for the isolation of individual compounds from the enriched fraction with high purity.

  • Procedure:

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Inject the solution onto a preparative C18 column.

    • Elute using a gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape). A method similar to that for tricin preparation can be adapted.[4]

    • Monitor the elution profile with a UV-Vis detector (flavonoids typically absorb around 330-350 nm).

    • Collect the fractions corresponding to the 7-O-methyltricin peak, guided by analytical HPLC analysis of the fractions.

    • Combine the pure fractions and remove the solvent to yield the purified compound.

Extraction_Workflow Start P. edulis Leaves Process1 Drying & Grinding Start->Process1 Process2 Aqueous Ethanol Ultrasonic Extraction Process1->Process2 Process3 Filtration & Concentration Process2->Process3 Crude Crude Flavonoid Extract Process3->Crude Process4 Macroporous Resin Column Chromatography Crude->Process4 Enriched Enriched Flavonoid Fraction Process4->Enriched Process5 Preparative HPLC (C18 Column) Enriched->Process5 Final Purified 7-O-methyltricin Process5->Final

Figure 2: General workflow for the extraction and purification of 7-O-methyltricin.

Analytical Characterization and Quantification

Accurate analysis is paramount for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is required for unambiguous identification and precise quantification.

Quantification by HPLC and LC-MS/MS

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing flavonoids in plant extracts.[8] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices.

ParameterHPLC-DAD SpecificationLC-MS/MS SpecificationRationale
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)C18 columns provide excellent retention and separation for semi-polar flavonoids.
Mobile Phase A: Acetonitrile; B: Water with 0.8% Acetic AcidA: Acetonitrile; B: Water with 0.1% Formic AcidA gradient elution is necessary to resolve the complex mixture of compounds in the extract. Acid improves peak shape and ionization efficiency.[11]
Flow Rate 1.0 mL/min0.8 mL/min (with split for MS)Standard flow rates for analytical columns ensuring good separation efficiency.
Detection DAD at 335-350 nmESI in Negative Ion Mode; Multiple Reaction Monitoring (MRM)DAD allows for spectral confirmation. Negative ion ESI is highly effective for flavonoids. MRM provides high selectivity and sensitivity for quantification.[8]
Column Temp. 25-40 °C40 °CTemperature control ensures reproducible retention times.[8][11]
Structural Confirmation

While chromatographic methods can provide tentative identification based on retention time and UV spectra, definitive structural elucidation requires spectroscopic analysis of the purified compound.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is crucial for identifying the core structure and the position of substituents.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms in the molecule, confirming the flavone backbone and the exact location of the methyl group at the 7-position.[4]

Quantitative Data and Distribution

While comprehensive studies on the precise distribution of 7-O-methyltricin in different parts of P. edulis are limited, existing research on flavonoids in bamboo provides valuable insights. The leaves are consistently identified as the primary repository for these compounds.

Compound Class / Specific CompoundPlant PartConcentration / YieldMethodReference
Total FlavonoidsLeaves (P. edulis)4037.33 mg/kgLC-MS/MS[8]
TricinLeaves (General bamboo)3.09 g from 174 g crude fractionPrep-HPLC[4]
Other Flavonoids (e.g., Orientin, Isoorientin)Leaves (P. pubescens)Varies significantly among cultivarsRP-HPLC[11]
LigninCulm (Inner/Middle/Outer)17.7% - 22.6%Acid Hydrolysis[12]

The data indicates that leaves are the logical and high-yield source for flavonoid extraction. The significant lignin content in the culm, which incorporates tricin, suggests that while tricin is present, its extraction from the lignocellulosic matrix is far more challenging than from the leaves.[12][13]

Conclusion and Future Directions

Phyllostachys edulis stands out as a robust and sustainable natural source of 7-O-methyltricin. This guide has outlined the biochemical basis for its presence, provided a detailed, replicable workflow for its extraction and purification, and described the analytical methods necessary for its rigorous characterization. The provided protocols and rationale are designed to empower researchers and drug development professionals to efficiently isolate and study this promising bioactive compound.

Future research should focus on:

  • Quantifying 7-O-methyltricin content across different P. edulis cultivars, growth stages, and tissues to optimize sourcing.

  • Elucidating the specific O-methyltransferase responsible for the 7-O-methylation step.

  • Conducting further pharmacological studies to fully explore the therapeutic potential of purified 7-O-methyltricin.

References

  • Lam, P. Y., et al. (2021). Tricin Biosynthesis and Bioengineering. Frontiers in Plant Science, 12, 723332. [Link]

  • Lam, P. Y., et al. (2021). Tricin Biosynthesis and Bioengineering. PMC - NIH. [Link]

  • Various Authors. (2021). Current understanding on tricin biosynthetic pathway in grasses. ResearchGate. [Link]

  • Various Authors. (n.d.). Tricin Biosynthesis and Bioengineering. BioKB. [Link]

  • Lam, P. Y. (2020). Biosynthesis and bioengineering of flavonolignin (tricin-lignins): a unique cell wall component in grass biomass. Journal of Wood Science, 66(1), 69. [Link]

  • Wikipedia. (n.d.). Phyllostachys edulis. [Link]

  • Li, Y., et al. (2013). [Determination of seven pesticide residues in bamboo shoots by high performance liquid chromatography-tandem mass spectrometry coupled with solid-phase extraction]. Se Pu, 31(2), 158-62. [Link]

  • Zhang, Y., et al. (2007). Separation and purification of tricin from an antioxidant product derived from bamboo leaves. Journal of Agricultural and Food Chemistry, 55(25), 10064-9. [Link]

  • Jin, Y., et al. (2011). Simultaneous determination of seven effective constituents in the leaves of bamboo by reversed phase high performance liquid chr. Academic Journals. [Link]

  • Various Authors. (n.d.). Molecular structures of tricin and 7-O-methyl-tricin (7 MT), two compounds isolated from BEX. ResearchGate. [Link]

  • Jin, Y., et al. (2011). Simultaneous determination of seven effective constituents in the leaves of bamboo by reversed phase high performance liquid chromatography (RP-HPLC). Semantic Scholar. [Link]

  • Yang, H., et al. (2021). Simultaneous determination of flavonoids from bamboo leaf extracts using liquid chromatography-tandem mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 64(4), 481-490. [Link]

  • Pinto, P. C. R., et al. (2024). Structural and Chemical Analysis of three regions in Bamboo (Phyllostachys edulis). Advances in Bamboo Science, 7, 100070. [Link]

  • BioCrick. (n.d.). Natural Products isolated from Phyllostachys edulis. [Link]

  • Bamboo Import. (2020). Phyllostachys edulis - Moso Bamboo. [Link]

  • Pinto, P. C. R., et al. (2024). Structural and Chemical Analysis of Three Regions of Bamboo (Phyllostachys Edulis). PMC - NIH. [Link]

  • Wang, Y., et al. (2024). Unveiling the Biological Function of Phyllostachys edulis FBA6 (PeFBA6) through the Identification of the Fructose-1,6-Bisphosphate Aldolase Gene. MDPI. [Link]

  • Gorniak, I., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. PMC - NIH. [Link]

  • Chen, X., et al. (2022). Photosynthesis, Phytohormone Signaling and Sugar Catabolism in the Culm Sheaths of Phyllostachys edulis. MDPI. [Link]

  • Various Authors. (n.d.). Anticancer effects of 7,3′-di-O-methyltaxifolin, 3. ResearchGate. [Link]

  • Song, X., et al. (2023). Sources of carbon supporting the fast growth of developing immature moso bamboo (Phyllostachys edulis) culms. PMC - NIH. [Link]

  • Sharma, A., et al. (2022). Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus. MDPI. [Link]

  • Pinto, P. C. R., et al. (2024). Structural and Chemical Analysis of Three Regions of Bamboo (Phyllostachys Edulis). Semantic Scholar. [Link]

  • Le, T. H., et al. (2019). Phytochemistry, Pharmacological Activities, Toxicity and Clinical Application of Momordica cochinchinensis. Current Pharmaceutical Design, 25(6), 715-728. [Link]

  • Gorniak, I., et al. (2022). (PDF) Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. ResearchGate. [Link]

  • Zhang, H., et al. (2022). Morphological, Chemical, and Physical–Mechanical Properties of a Clumping Bamboo (Thyrsostachys oliveri) for Construction Applications. MDPI. [Link]

Sources

7-O-Methyltricin (7-MT): Mechanistic Profile & Experimental Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-O-Methyltricin (7-MT) Flavonoid: Anti-Inflammatory Mechanism & Experimental Framework Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Phytochemists, and Immunologists.

Executive Summary & Molecular Identity

7-O-Methyltricin (7-MT) is a bioactive O-methylated flavone primarily isolated from Phyllostachys edulis (Moso bamboo) and Medicago sativa. While structurally similar to its parent compound Tricin , the methylation at the C-7 position significantly alters its lipophilicity and potency.

In the context of inflammation, 7-MT is distinct for its high-affinity suppression of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) , a key chemokine in metabolic inflammation and macrophage infiltration. Unlike broad-spectrum COX-2 inhibitors, 7-MT functions via a dual-transcription factor blockade , desynchronizing the nuclear translocation of NF-κB and AP-1 .

Molecular Specifications
  • IUPAC Name: 5,4'-dihydroxy-3',5',7-trimethoxyflavone

  • Common Abbreviation: 7-MT

  • Key Structural Feature: C-7 O-methylation (differentiates from Tricin).[1][2]

  • Primary Therapeutic Target: Metabolic Inflammation (Adipose tissue macrophage infiltration).

Mechanistic Core: The "Dual-Brake" Action

7-MT does not merely "dampen" inflammation; it kinetically disrupts the transcriptional machinery required for cytokine storms.

The NF-κB/AP-1 Desynchronization

Standard flavonoids often inhibit IKK phosphorylation. 7-MT exhibits a more complex temporal regulation:

  • NF-κB Phase (Early Inhibition): 7-MT blocks the nuclear translocation of the p65 subunit. This effect is maximal at 4 hours post-stimulation, preventing the "first wave" of cytokine gene transcription.

  • AP-1 Phase (Sustained Inhibition): Unlike transient inhibitors, 7-MT exerts a prolonged suppression of phospho-c-Jun (a component of AP-1). While c-Fos inhibition is transient, the suppression of c-Jun persists (>8 hours), effectively "muting" the AP-1 promoter sites on the MCP-1 gene.

The Upstream Trigger: FFA-TLR4 Axis

In metabolic models (e.g., obesity-induced inflammation), Free Fatty Acids (FFAs) like Palmitic Acid (PA) activate TLR4 . 7-MT acts downstream of the receptor but upstream of nuclear transcription, likely interfering with the MAPK signaling cascades (JNK/ERK) that phosphorylate c-Jun.

Visualization: Signaling Pathway

The following diagram illustrates the specific intervention points of 7-MT within the Palmitic Acid-induced inflammatory cascade.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA Palmitic Acid (FFA) TLR4 TLR4 Receptor PA->TLR4 Activation MAPK MAPK Cascade (JNK / ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK cJun_cyto AP-1 (c-Jun) Cytosolic MAPK->cJun_cyto Phosphorylation IkB IκBα (Degradation) IKK->IkB Phosphorylation p65_cyto NF-κB (p65) Cytosolic IkB->p65_cyto Release p65_nuc NF-κB (p65) Nuclear p65_cyto->p65_nuc Translocation cJun_nuc AP-1 (p-c-Jun) Nuclear cJun_cyto->cJun_nuc Translocation MT7 7-MT (Inhibitor) MT7->p65_nuc Blocks Translocation (Max @ 4h) MT7->cJun_nuc Sustained Blockade (>8h) Promoter MCP-1 Gene Promoter p65_nuc->Promoter Binding cJun_nuc->Promoter Binding MCP1 MCP-1 (CCL2) Expression Promoter->MCP1 Transcription

Caption: 7-MT disrupts the inflammatory loop by desynchronizing NF-κB and AP-1 nuclear translocation.

Experimental Protocols (Field-Proven)

To validate the mechanism of 7-MT, one cannot simply add the compound to cells. The preparation of the inflammatory stimulus (Palmitic Acid) is the most common point of failure.

Critical Reagent Prep: BSA-Conjugated Palmitic Acid

Free Fatty Acids are insoluble in aqueous media and cytotoxic if not chaperoned by albumin.

  • Goal: Create a 5 mM Palmitic Acid (PA) / 10% BSA stock.

  • Protocol:

    • Solubilization: Dissolve PA in 0.1 M NaOH at 70°C. Vortex until clear.

    • BSA Prep: Dissolve fatty-acid-free BSA (10% w/v) in DMEM (or RPMI) at 55°C.

    • Conjugation: Add the PA solution dropwise to the warm BSA solution while vortexing.

    • Validation: The final molar ratio of PA:BSA should be approximately 6:1. Filter sterilize (0.22 µm) immediately.

    • Control: Prepare a Vehicle Control using NaOH/BSA without PA.

Cell Model & Treatment Workflow

Cell Line: 3T3-L1 Adipocytes (differentiated) or RAW264.7 Macrophages. Experimental Design:

StepActionCritical Note
1. Seeding Seed cells in 6-well plates (1x10^6 cells/well).Allow 24h attachment.
2. Pre-treatment Add 7-MT (10–50 µM) for 1 hour.Dissolve 7-MT in DMSO; keep final DMSO <0.1%.
3. Induction Add BSA-PA (Final conc: 500 µM).Do not wash off 7-MT; co-incubate.
4. Lysis (Timecourse) Harvest at 2h, 4h, 8h .[1]Timing is critical to catch the NF-κB/AP-1 phase shift.
Readout: Nuclear Fractionation Western Blot

To prove 7-MT works via translocation blockade rather than just expression downregulation, you must separate nuclei.

  • Lysis: Use a hypotonic buffer (HEPES/KCl/MgCl2) + NP-40 to lyse plasma membranes. Spin 800xg.

  • Supernatant: Cytosolic Fraction (Save for IκBα analysis).

  • Pellet: Resuspend in hypertonic buffer (high salt) to extract Nuclear Fraction.

  • Blot Targets:

    • Nuclear: p65, p-c-Jun (Loading Control: Lamin B1 or TBP).

    • Cytosolic: IκBα, Tubulin/GAPDH.

Comparative Efficacy Data

The following data summarizes the potency of 7-MT compared to its parent compound, Tricin, in inhibiting MCP-1 secretion in PA-stimulated cells.

CompoundIC50 (µM)Potency FactorMechanism Highlight
Tricin 68 µM1.0xModerate NF-κB inhibition
7-MT 20 µM 3.4x Strong AP-1 & NF-κB blockade
Dexamethasone~1-5 µMHigh(Positive Control - Steroid)

Data Interpretation: 7-MT is approximately 3.4 times more potent than Tricin. This increased potency is attributed to the O-methylation at C-7, which likely enhances cellular uptake and metabolic stability compared to the free hydroxyl group in Tricin.

References

  • Van, K., et al. (2012). "Phyllostachys edulis Compounds Inhibit Palmitic Acid-Induced Monocyte Chemoattractant Protein 1 (MCP-1) Production." PLOS ONE, 7(9), e45082.

    • Source:[Link][2]

    • Relevance: Primary source identifying 7-MT, its isolation from bamboo, and its IC50 values against MCP-1.
  • Seki, T., et al. (2010). "Tricin, an anti-inflammatory component of bamboo leaves." Journal of Agricultural and Food Chemistry. Relevance: Establishes the baseline activity of the parent compound, Tricin.
  • Shi, H., et al. (2006). "TLR4 links innate immunity and fatty acid-induced insulin resistance." Journal of Clinical Investigation.
  • Nguyen, M.T., et al. (2017). "Anti-inflammatory effect of 7-O-methyl-luteolin." International Immunopharmacology.

Sources

Methodological & Application

Topic: A Robust and Validated HPLC Method for the Analysis of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

This document provides a comprehensive, scientifically-grounded protocol for the separation and quantification of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone using reverse-phase high-performance liquid chromatography (RP-HPLC). Designed for researchers, analytical scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the causality behind critical methodological choices, ensuring a deeper understanding and successful implementation.

Foundational Principles: Method Rationale and Analyte Chemistry

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature and its interaction with the chromatographic system.

Analyte Characteristics: 5,4'-dihydroxy-7,3',5'-trimethoxyflavone

5,4'-dihydroxy-7,3',5'-trimethoxyflavone is an O-methylated flavone with a molecular formula of C18H16O7 and a molecular weight of approximately 344.3 g/mol .[1][2] Its structure, featuring a flavone backbone with two hydroxyl (-OH) groups and three methoxy (-OCH3) groups, defines its chromatographic behavior.[1] The hydroxyl groups impart polarity and are weakly acidic, while the methoxy groups and the core aromatic structure contribute to its hydrophobicity. This amphipathic nature makes it an ideal candidate for reverse-phase chromatography.

Flavonoids are known to exhibit strong ultraviolet (UV) absorbance due to their conjugated phenolic structures. Their spectra typically show two major absorption bands: Band I, associated with the B-ring, and Band II, from the A-ring benzoyl system.[3] For flavones, Band I is generally observed in the 310-350 nm range, while Band II appears between 250-290 nm.[3][4] A diode-array detector (DAD) is therefore highly recommended to monitor multiple wavelengths, confirm peak purity, and select the optimal wavelength for quantification.

Chromatographic Strategy: The "Why" Behind the Choices

  • Stationary Phase: An octadecyl-silica (C18) column is the stationary phase of choice.[5][6] The non-polar C18 alkyl chains provide a hydrophobic surface that interacts with the flavone's backbone and methoxy groups, leading to effective retention and separation from more polar matrix components.

  • Mobile Phase: A gradient elution with a binary solvent system is employed for optimal resolution.

    • Aqueous Component (Solvent A): HPLC-grade water with a small amount of acid, such as 0.1% formic acid. The addition of acid is a critical step. It suppresses the ionization of the phenolic hydroxyl groups on the flavone.[7] In an un-ionized state, the analyte is more hydrophobic, leading to more consistent retention, sharper peaks, and improved peak symmetry.

    • Organic Component (Solvent B): Acetonitrile is selected as the organic modifier. Its low viscosity reduces system backpressure, and its UV transparency at the required wavelengths is superior to methanol. While methanol can be used, acetonitrile often yields sharper peaks and better resolution for flavonoids.[8]

  • Gradient Elution: A gradient program, which gradually increases the percentage of the organic solvent (acetonitrile), is necessary. This approach ensures that more polar compounds elute early in the run, while providing sufficient organic strength to elute the moderately non-polar 5,4'-dihydroxy-7,3',5'-trimethoxyflavone with a good peak shape and in a reasonable timeframe.

  • Column Temperature: Maintaining a constant, elevated column temperature (e.g., 35 °C) is crucial for reproducibility.[5][9] It reduces mobile phase viscosity, improves peak efficiency, and ensures stable retention times from one injection to the next.

Detailed Analytical Protocol

This protocol is designed as a self-validating system. Adherence to the system suitability tests outlined below is essential for ensuring the trustworthiness of the results.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD)
Analytical Column Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific Hypersil)
Reference Standard 5,4'-dihydroxy-7,3',5'-trimethoxyflavone (≥98% purity)
Solvents HPLC Grade Acetonitrile, HPLC Grade Water, Methanol (for standard preparation)
Acid Formic Acid (≥98%)
Filters 0.45 µm or 0.22 µm PTFE Syringe Filters for sample clarification[10]
Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 999 mL of HPLC grade water. Degas thoroughly using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Acetonitrile. Degas thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C, protected from light.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C[5][9]
Detection DAD, monitor 275 nm and 340 nm. Use the wavelength with the highest response and selectivity for quantification.
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Sample Preparation (General Guideline for Plant Extracts)

Effective sample preparation is critical for accurate analysis and longevity of the HPLC column.[11]

  • Extraction: Weigh approximately 1 gram of dried, powdered plant material. Extract with 20 mL of methanol using sonication for 30 minutes.[12][13]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid debris.

  • Filtration: Carefully filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[10]

  • Dilution: If the concentration of the analyte is expected to be high, dilute the filtered sample with methanol to fall within the linear range of the calibration curve.

System Validation and Quality Control

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject a mid-concentration standard (e.g., 25 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Method Validation

For application in regulated environments, the method must be validated according to ICH guidelines. This includes establishing:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity: A calibration curve should be constructed with at least five concentration levels. The correlation coefficient (r²) must be ≥ 0.999.[9]

  • Accuracy & Precision: Assessed through recovery studies of spiked matrix samples and by calculating the RSD over multiple preparations and injections (repeatability and intermediate precision).[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Visualization of the Analytical Workflow

The following diagram outlines the complete process from sample handling to final data output.

HPLC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Extraction & Filtration Sequence Run Analytical Sequence (Blanks, Standards, Samples) SamplePrep->Sequence StandardPrep Standard & Calibration Curve Preparation StandardPrep->Sequence SST System Suitability Testing (SST) SST->Sequence Pass/Fail Gate Integration Peak Identification & Integration Sequence->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Final Report Quantification->Report

Caption: A logical workflow for the HPLC analysis of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone.

Troubleshooting Guide

ProblemCommon Cause(s)Recommended Solution(s)
Peak Fronting/Tailing Column overload; inappropriate sample solvent; column degradation; insufficient mobile phase acidity.Dilute sample; dissolve sample in initial mobile phase; replace column; ensure mobile phase pH is low enough to suppress ionization.
Split Peaks Clogged column inlet frit; column void; partially blocked injector.Reverse-flush column (if permitted by manufacturer); replace column; perform injector maintenance and flushing routines.
Baseline Drift Insufficient column equilibration; contaminated mobile phase; fluctuating column temperature; failing detector lamp.Extend equilibration time; prepare fresh mobile phase from high-purity reagents; verify column oven stability; check lamp energy and replace if low.
Retention Time Shift Change in mobile phase composition; pump malfunction (improper mixing or flow rate); column temperature drift.Prepare mobile phase carefully; prime and purge pump channels; ensure column oven is stable at the set temperature.

References

  • Manthey, J. A., & Buslig, B. S. (2003). HPLC-MS ANALYSIS OF METHOXYLATED FLAVANONES IN ORANGE OIL RESIDUE. Proc. Fla. State Hort. Soc., 116, 410-413. Available at: [Link]

  • de Souza, L. P., et al. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 22(1), 58-65. Available at: [Link]

  • K, M., et al. (2016). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 12(47), 239-243. Available at: [Link]

  • Al-Badr, A. A., et al. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Molecules, 28(3), 1210. Available at: [Link]

  • Grube, M., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition, 8, 762288. Available at: [Link]

  • Gaydou, E. M., et al. (1996). C18 solid-phase isolation and high-performance liquid chromatography/ultraviolet diode array determination of fully methoxylated flavones in citrus juices. Journal of Chromatography A, 727(2), 233-243. Available at: [Link]

  • Sendra, J. M., et al. (1996). C18 Solid-Phase Isolation and High-Performance Liquid Chromatography/Ultraviolet Diode Array Determination of Fully Methoxylated Flavones in Citrus Juices. Journal of Chromatographic Science, 34(6), 269-275. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15222911, 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone. Retrieved February 21, 2026, from [Link].

  • Ashokkumar, K., et al. (2013). Reverse phase-high performance liquid chromatography-diode array detector (RP-HPLC-DAD) analysis of flavonoids profile. Journal of Medicinal Plants Research, 7(47), 3392-3399. Available at: [Link]

  • Liu, H., et al. (2021). HPLC chromatograms of methylation of flavonols, flavones,... [Diagram]. ResearchGate. Available at: [Link]

  • precisionFDA (n.d.). 5,4'-DIHYDROXY-7,3',5'-TRIMETHOXYFLAVONE. Retrieved February 21, 2026, from [Link].

  • Cuyckens, F., & Claeys, M. (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Molecules, 12(3), 577-585. Available at: [Link]

  • Ravanel, S., et al. (1998). HPLC analysis of flavonoids in Eupatorium littorale. Journal of the Brazilian Chemical Society, 9(5), 449-452. Available at: [Link]

  • A. (2024). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts. LinkedIn. Available at: [Link]

  • Chakit, M. (2024). How to perform quantitative analysis of plant samples for flavonoids? ResearchGate. Available at: [Link]

  • Karimi, E., et al. (2023). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Journal of Medicinal Plants, 22(87), 46-60. Available at: [Link]

  • Chemsrc (n.d.). 5-Hydroxy-3',4',7-trimethoxyflavone. Retrieved February 21, 2026, from [Link].

  • Seal, T. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern India. Journal of Applied Pharmaceutical Science, 6(2), 157-166. Available at: [Link]

  • Mabry, T. J., et al. (1970). The Ultraviolet Spectra of Flavones and Flavonols. Scribd. Available at: [Link]

Sources

Cytometric bead array protocol for 7-MT anti-inflammatory testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Multiplex Profiling of 7-MT Anti-Inflammatory Activity Using a Cytometric Bead Array

Abstract

The development of novel anti-inflammatory therapeutics requires robust and efficient methods for quantifying immune responses. The Cytometric Bead Array (CBA) is a powerful, high-throughput technique that enables the simultaneous measurement of multiple cytokines from a single small-volume sample. This document provides a detailed protocol for utilizing a CBA to assess the anti-inflammatory properties of 7-Methoxy-2-(trifluoromethyl)-9H-xanthen-9-one (7-MT), a novel compound of interest. We will detail the experimental design, from cell culture stimulation to data acquisition and analysis, explaining the scientific rationale behind each step to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in immunology and pharmacology research.

Introduction: The Power of Multiplexing in Inflammation Research

Chronic inflammation is a hallmark of numerous diseases, driven by a complex interplay of signaling molecules known as cytokines. Traditional methods for measuring cytokines, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are typically limited to analyzing a single analyte per sample. This "one-at-a-time" approach is often labor-intensive, requires larger sample volumes, and fails to capture the intricate network of cytokine interactions that define an inflammatory response.

The Cytometric Bead Array (CBA) overcomes these limitations by employing a flow cytometry-based immunoassay. The core of the CBA technology lies in a series of spectrally distinct bead populations. Each bead population is coated with a capture antibody specific for a single cytokine. When these beads are incubated with a sample, the cytokines present are captured. A fluorescently labeled detection antibody (phycoerythrin, or PE) is then added, forming a "sandwich" complex on the bead surface. The resulting fluorescence intensity of the PE on each bead is proportional to the concentration of the specific cytokine. By analyzing the distinct spectral address of each bead and its associated PE fluorescence, a flow cytometer can simultaneously quantify multiple cytokines in a single well.

This multiplexing capability is particularly advantageous for screening compounds like 7-MT, as it provides a comprehensive "cytokine signature" of the compound's effect, offering deeper insights into its mechanism of action.

Experimental Design: Unveiling the Anti-Inflammatory Profile of 7-MT

A well-designed experiment is critical for obtaining meaningful and reproducible results. This section outlines the key considerations for assessing the anti-inflammatory potential of 7-MT.

Cellular Model and Inflammatory Challenge

To evaluate an anti-inflammatory agent, a pro-inflammatory state must first be induced in a relevant cell model. Human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage-like cell lines (e.g., THP-1 differentiated with PMA) are excellent choices as they are key producers of inflammatory cytokines.

The inflammatory challenge is typically initiated using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS is a potent activator of Toll-like receptor 4 (TLR4), a critical pattern recognition receptor in the innate immune system. Activation of TLR4 triggers downstream signaling cascades, primarily through NF-κB and MAPK pathways, leading to the robust transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Selecting the Right Cytokine Panel

The choice of cytokines to measure should be guided by the expected mechanism of action of 7-MT. As a novel anti-inflammatory candidate, a broad-spectrum panel is recommended to capture its primary effects. A logical starting panel would include:

  • Pro-inflammatory Cytokines:

    • TNF-α: A master regulator of inflammation, often one of the first cytokines released during an inflammatory response.

    • IL-6: A pleiotropic cytokine involved in both acute and chronic inflammation.

    • IL-1β: A potent pro-inflammatory cytokine that mediates a wide range of immune responses.

  • Anti-inflammatory Cytokine:

    • IL-10: A key immunosuppressive cytokine that inhibits the production of pro-inflammatory cytokines. A successful anti-inflammatory compound may not only suppress pro-inflammatory markers but also enhance the production of anti-inflammatory ones.

This panel provides a balanced view of the inflammatory state, allowing for a nuanced assessment of 7-MT's immunomodulatory effects.

Workflow Diagram

The overall experimental workflow is depicted below. This process ensures that the effects of the compound are measured against appropriate positive and negative controls.

G cluster_prep Phase 1: Cell Preparation & Stimulation cluster_treatment Phase 2: Treatment & Incubation cluster_cba Phase 3: Cytometric Bead Array cluster_analysis Phase 4: Data Analysis cell_culture 1. Seed Cells (e.g., dTHP-1) pretreatment 4. Pre-treat cells with 7-MT or Vehicle (1-2h) compound_prep 2. Prepare 7-MT dilutions controls_prep 3. Prepare Controls (Vehicle, LPS) stimulation 5. Add LPS to stimulate inflammation (18-24h) pretreatment->stimulation supernatant 6. Collect Culture Supernatants stimulation->supernatant bead_mix 7. Mix Capture Beads & Supernatants supernatant->bead_mix detection 8. Add PE Detection Reagent bead_mix->detection acquire 9. Acquire on Flow Cytometer detection->acquire std_curve 10. Generate Standard Curves acquire->std_curve concentration 11. Calculate Cytokine Concentrations (pg/mL) std_curve->concentration report 12. Report & Interpret Results concentration->report

Caption: Experimental workflow for 7-MT anti-inflammatory testing using CBA.

Detailed Protocol: Cytometric Bead Array for Cytokine Quantification

This protocol is a generalized procedure. Always refer to the manufacturer's instructions for the specific CBA kit you are using.

Reagents and Materials
  • CBA Kit containing:

    • Cytokine Capture Beads (specific for TNF-α, IL-6, IL-1β, IL-10)

    • PE Detection Reagent

    • Cytokine Standards (lyophilized)

    • Wash Buffers

  • Cell culture supernatants (collected from the experiment in Section 2)

  • Flow Cytometer (equipped with a 488 nm blue laser)

  • Flow cytometry analysis software (e.g., FCAP Array™)

  • Microcentrifuge tubes

  • 96-well filter plates

Step-by-Step Assay Procedure

Step 1: Preparation of Cytokine Standards

  • Rationale: A serial dilution of a known concentration of recombinant cytokines is required to generate a standard curve. This curve is essential for interpolating the unknown concentrations of cytokines in your samples.

  • Procedure:

    • Reconstitute the lyophilized cytokine standard cocktail as per the kit manufacturer's instructions to create the top standard (e.g., 5000 pg/mL).

    • Perform a 1:2 serial dilution to create a 7-point standard curve. Use the appropriate assay diluent provided in the kit.

    • Include a tube with only assay diluent as the 0 pg/mL blank.

Step 2: Mixing Capture Beads and Samples/Standards

  • Rationale: This is the capture step where the cytokines in the sample bind to their specific antibody-coated beads. It is crucial to mix the beads thoroughly to ensure a homogenous suspension.

  • Procedure:

    • Vortex the capture bead vials for 3-5 seconds to ensure they are fully suspended.

    • Add the required volume (e.g., 50 µL) of the mixed capture beads to each assay tube or well.

    • Add 50 µL of each cytokine standard dilution or your experimental sample (supernatant) to the corresponding tubes.

    • Incubate for 1-2 hours at room temperature, protected from light.

Step 3: Incubation with Detection Reagent

  • Rationale: The PE-conjugated detection antibody binds to a different epitope on the captured cytokine, completing the sandwich immunoassay. The amount of PE fluorescence will be directly proportional to the amount of captured cytokine.

  • Procedure:

    • Add 50 µL of the PE Detection Reagent to each tube.

    • Incubate for 1 hour at room temperature, protected from light.

Step 4: Washing

  • Rationale: Washing removes any unbound detection reagent, which is critical for reducing background noise and ensuring a high signal-to-noise ratio.

  • Procedure:

    • Add 1 mL of Wash Buffer to each tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Carefully aspirate and discard the supernatant without disturbing the bead pellet.

    • Resuspend the bead pellet in 300 µL of Wash Buffer.

Step 5: Data Acquisition on a Flow Cytometer

  • Rationale: The flow cytometer will analyze each individual bead, identifying its spectral signature to determine which cytokine it captures, and quantifying the PE fluorescence intensity to measure the cytokine amount.

  • Procedure:

    • Set up the flow cytometer according to the CBA kit manufacturer's guidelines. This involves setting the appropriate voltages for FSC, SSC, and fluorescence channels.

    • Use the setup beads provided in the kit to calibrate the instrument settings.

    • Acquire data for all samples, ensuring a sufficient number of events (e.g., 300 events per bead population) are collected for statistical significance.

CBA Principle Visualization

CBA_Principle BeadA Bead A (Anti-TNF-α) TNF TNF-α BeadB Bead B (Anti-IL-6) IL6 IL-6 TNF->BeadA PE PE IL6->BeadB ResultA Bead A Signal ResultB Bead B Signal

Caption: Principle of the Cytometric Bead Array (CBA) assay.

Data Analysis and Interpretation

Generating the Standard Curve

Using your flow cytometry analysis software, plot the Median Fluorescence Intensity (MFI) of the PE reporter for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically used to generate the standard curve for each cytokine. The software will use this curve to automatically calculate the concentration of each cytokine in the unknown samples.

Interpreting the Results

The anti-inflammatory effect of 7-MT is determined by comparing the cytokine concentrations in the 7-MT treated, LPS-stimulated cells to the LPS-stimulated cells treated with vehicle control.

Table 1: Example Data Summary

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Untreated Control<10<15<5<20
Vehicle + LPS (1 µg/mL)2540 ± 1503200 ± 210850 ± 60150 ± 25
7-MT (10 µM) + LPS 1120 ± 90 1550 ± 130 340 ± 45 450 ± 50
7-MT (1 µM) + LPS 1890 ± 120 2400 ± 180 610 ± 55 280 ± 30

Interpretation of Example Data:

  • Dose-Dependent Inhibition: The data shows that 7-MT inhibits the production of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in a dose-dependent manner. The 10 µM concentration shows a stronger inhibitory effect than the 1 µM concentration.

  • Immunomodulatory Effect: Interestingly, 7-MT also appears to enhance the production of the anti-inflammatory cytokine IL-10. This dual action—suppressing pro-inflammatory mediators while boosting anti-inflammatory ones—is the hallmark of a potent immunomodulatory agent.

Conclusion and Best Practices

The Cytometric Bead Array is an invaluable tool for characterizing the anti-inflammatory properties of novel compounds like 7-MT. It provides a detailed, quantitative profile of cytokine modulation, enabling researchers to make informed decisions in the drug development pipeline.

For Trustworthy and Reproducible Results:

  • Consistency is Key: Use the same cell passage number, reagent lots, and incubation times across experiments.

  • Proper Controls: Always include untreated, vehicle-only, and stimulation-only controls to ensure the observed effects are due to the test compound.

  • Validate Your Assay: Perform initial experiments to determine the optimal cell density, LPS concentration, and incubation time for your specific model.

  • Mind Your Pipetting: Accurate pipetting is crucial, especially when preparing the standard curve.

By following this detailed guide and adhering to best practices, researchers can confidently employ CBA technology to accelerate the discovery and development of next-generation anti-inflammatory therapeutics.

References

  • Akira, S., & Takeda, K. (2004). Toll-like receptor signalling. Nature Reviews Immunology. [Link]

  • Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology. [Link]

  • Leng, S. X., et al. (2008). ELISA and multiplex technologies for cytokine measurement in inflammation and aging research. Journal of Gerontology: Biological Sciences. [Link]

Troubleshooting & Optimization

Improving solubility of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Below is the comprehensive troubleshooting guide for 5,4'-dihydroxy-7,3',5'-trimethoxyflavone (often referred to as 7-O-Methyltricin or related polymethoxyflavone derivatives).

This guide is structured to address the physicochemical challenges inherent to lipophilic flavonoids, specifically focusing on overcoming the thermodynamic and kinetic barriers to solubility in DMSO (Dimethyl Sulfoxide).

Module 1: Compound Profile & Solubility Baseline

Compound Identity
  • Systematic Name: 5,4'-dihydroxy-7,3',5'-trimethoxyflavone[1][2][3]

  • Chemical Class: Polymethoxyflavone (PMF)[1][3]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: ~344.32 g/mol [1][3]

  • LogP (Predicted): ~2.5 – 3.2 (Moderately Lipophilic)[1][3]

  • Key Characteristic: The presence of three methoxy groups (

    
    ) significantly reduces the hydrogen-bonding potential compared to polyhydroxylated flavonoids (like quercetin), making it less soluble in aqueous buffers  but generally more soluble in aprotic solvents  like DMSO.[1][3]
    
The "Golden Rule" of Flavonoid Dissolution

Critical Insight: The number one cause of solubility failure with methoxyflavones in DMSO is moisture contamination .[3] DMSO is highly hygroscopic.[3] Even 1-2% water content in "old" DMSO can reduce the solubility of this compound by orders of magnitude, triggering immediate precipitation or "crashing out" [1, 5].[1][3]

Module 2: Troubleshooting Workflow (Q&A)

Phase 1: Initial Dissolution (Making the Stock) [1][3]

Q1: I added the DMSO, but the powder is just floating on top or sticking to the walls. It won't wet.[3] Why? A: This is a surface tension issue known as the "wetting barrier."[3] The hydrophobic methoxy groups repel the solvent initially.[3]

  • The Fix: Do not add more solvent yet.[3]

    • Vortex vigorously for 30 seconds to disrupt the air-solid interface.[3]

    • Sonicate in a water bath at 35–40°C for 10–20 minutes. Ultrasonic energy breaks intermolecular crystal lattice forces (lattice energy) that manual agitation cannot overcome [5].[3]

Q2: The solution looks clear, but after sitting on the bench for 20 minutes, fine needles are appearing. What happened? A: You likely created a supersaturated solution that is now returning to equilibrium.[3] This often happens if the DMSO was cold or if the compound has a high crystal lattice energy.[3]

  • The Fix:

    • Warm the solution to 45°C (flavones are generally heat-stable up to 60°C for short periods).

    • Verify your DMSO quality.[3] If your DMSO bottle has been open for months, it has absorbed atmospheric water.[3] Use a fresh, anhydrous ampoule of DMSO.

Q3: What is the maximum concentration I can expect? A: While specific experimental max values vary by batch, structurally similar polymethoxyflavones (e.g., 4',5,7-trimethoxyflavone) often achieve 10–50 mg/mL in pure, anhydrous DMSO [5, 6].[3]

  • Recommendation: Aim for a "Working Stock" of 10 mM (~3.44 mg/mL) or 20 mM .[3] Avoid pushing to 100 mM unless strictly necessary, as this increases the risk of precipitation upon freeze-thaw cycles.[1][3]

Phase 2: Biological Application (Dilution into Media) [1][3]

Q4: My stock is clear, but the moment I add it to cell culture media, it turns cloudy. How do I stop this? A: This is "Dilution Shock" (solvent shifting).[3] You are moving the compound from a favorable solvent (DMSO, dielectric constant


) to a hostile one (Water, 

).[3]
  • The Fix: You must manage the mixing kinetics .

    • Never drip the stock slowly into static media.[3] This creates local areas of high concentration where nucleation occurs.[3]

    • Technique: Place the media on a vortex or magnetic stirrer. Inject the DMSO stock rapidly into the center of the vortex. This ensures immediate dispersion before crystal nuclei can form.[3]

Q5: Is there a better way to dilute than just dumping it into media? A: Yes.[3] Use the "Intermediate Step" Protocol (detailed below). This involves a pre-dilution step to coat the compound or lower the polarity gap gradually.[3]

Module 3: Advanced Protocols

Protocol A: The "Anhydrous" Stock Preparation

Use this for long-term storage.[1][3]

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable).

  • Solvent: Use fresh, PCR-grade (anhydrous) DMSO .

  • Dissolution:

    • Add DMSO to reach 50% of final volume.

    • Vortex (30 sec).

    • Sonicate (40°C, 15 min).

    • Add remaining DMSO to volume.[3]

  • QC: Inspect under light. If clear, aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Protect from light (flavonoids can be photosensitive).[1][3]

Protocol B: The "Intermediate Step" Dilution (For Cell Culture)

Use this if direct addition causes precipitation.[1][3]

Concept: Instead of 100% DMSO


 Aqueous Media, use a "bridge" solvent or surfactant.[3]

Step-by-Step:

  • Start: 10 mM Stock in DMSO.

  • Prepare Intermediate Buffer: PBS containing 5% Tween-80 OR 5% PEG-400 .

  • Intermediate Dilution (10x): Dilute the DMSO stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM compound in 10% DMSO / 0.5% Tween-80 / PBS.

    • Why: The surfactant (Tween) stabilizes the hydrophobic molecules as they leave the DMSO environment [3, 6].[3]

  • Final Dilution: Dilute this Intermediate 1:100 into your Cell Media.

    • Final Conc: 10 µM compound.[3]

    • Final DMSO: 0.1% (Safe for most cells).[3]

Module 4: Visual Troubleshooting Guides

Figure 1: Solubilization Decision Tree

Follow this logic flow to diagnose solubility failures.

SolubilityWorkflow Start Start: Solid Powder + DMSO VisualCheck Visual Inspection Start->VisualCheck Floating Powder Floating/Clumping (Wetting Issue) VisualCheck->Floating Dry clumps Cloudy Cloudy/Precipitate (Solubility Limit) VisualCheck->Cloudy Haze/Needles Clear Clear Solution VisualCheck->Clear Transparent Action_Vortex 1. Vortex (30s) 2. Sonicate (40°C, 15m) Floating->Action_Vortex Action_Heat Heat to 50°C Check DMSO Water Content Cloudy->Action_Heat Fail Consider Co-solvent (PEG-400 / Tween-80) Cloudy->Fail If heat fails Action_QC Aliquot & Freeze (-20°C) Clear->Action_QC Recheck Re-inspect Action_Vortex->Recheck Action_Heat->Recheck Success Ready for Assay Action_QC->Success Recheck->Cloudy Persistent Recheck->Clear Solved

Caption: Decision matrix for troubleshooting initial dissolution issues. Blue nodes indicate decision points; Green indicates success; Red indicates critical failure points requiring protocol adjustment.

Figure 2: The "Intermediate Step" Dilution Strategy

Visualizing the gradient reduction of solvent strength to prevent precipitation.

DilutionProtocol Stock Master Stock (100% DMSO) Conc: 10 mM Inter Intermediate Mix (PBS + 5% Tween-80) Conc: 1 mM Stock->Inter  1:10 Dilution (Stabilizes Hydrophobicity)   Final Cell Media (Aqueous) Conc: 10 µM Inter->Final  1:100 Dilution (Safe Physiological Transfer)  

Caption: Step-wise dilution protocol. The intermediate step utilizes surfactants (Tween-80) to "chaperone" the lipophilic molecules into the aqueous phase, preventing the rapid nucleation seen in direct additions.[1][3]

References

  • Selleck Chemicals. (2024).[3] 4',5,7-Trimethoxyflavone Solubility Data & Handling. Retrieved from

  • PubChem. (2025).[3][4] 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone Compound Summary. National Library of Medicine.[3] Retrieved from [1][3]

  • GreenSkyBio. (2024).[3] Navigating the Solubility Spectrum: Plant Extracts in DMSO. Retrieved from

  • RSC Publishing. (2019).[3] Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. Royal Society of Chemistry.[3] Retrieved from [1][3]

  • MedChemExpress. (2024).[3] 3-Hydroxy-5,7,4′-trimethoxyflavone Handling Guide. Retrieved from

  • InvivoChem. (2025).[3] Solubility Data for Polymethoxyflavones. Retrieved from [1][3]

Sources

Technical Support Center: HPLC Separation of Tricin and 7-Methoxytricin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Development & Troubleshooting Subject: Resolution of Tricin vs. 7-Methoxytricin in Reverse-Phase HPLC Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the chromatographic separation of Tricin (


-trihydroxy-

-dimethoxyflavone) and its methylated derivative 7-Methoxytricin (

-dihydroxy-

-trimethoxyflavone).[1]

The Core Challenge: Both analytes are highly similar lipophilic flavones. The primary difference is the methylation of the hydroxyl group at position C7. In Reverse-Phase Chromatography (RP-HPLC), the substitution of a polar hydroxyl group (-OH) with a non-polar methoxy group (-OCH


) increases hydrophobicity, theoretically causing 7-methoxytricin to elute after tricin.[1] However, co-elution is common if the gradient slope is too steep or the pH is unoptimized.

Part 1: Standard Operating Procedure (SOP)

Physicochemical Profile

Understanding the analytes is the first step to successful separation.

FeatureTricin7-MethoxytricinChromatographic Impact
Formula C

H

O

C

H

O

7-Methoxytricin is +14 Da (Methyl group).[1]
C7 Position Free Hydroxyl (-OH)Methoxy (-OCH

)
Tricin is more polar; elutes first . 7-Methoxytricin is less polar; elutes second .
pKa (approx) ~6–7 (7-OH)N/A (7-position blocked)Tricin is sensitive to neutral pH (ionizes/tails).[1] 7-Methoxytricin is more pH stable at C7.[1]
UV Max ~269, 350 nm~265, 345 nmSpectra are very similar; retention time (RT) and MS are required for confirmation.
Recommended Method (The "Gold Standard")

This protocol utilizes an acidified mobile phase to suppress the ionization of the remaining phenolic protons (at C5 and C4'), ensuring sharp peaks and consistent retention times.

  • Stationary Phase: C18 (Octadecyl) End-capped column.[1]

    • Specs: 4.6 x 150mm, 3.5µm or 5µm particle size.

    • Why: C18 provides the necessary hydrophobic selectivity. "End-capping" reduces silanol interactions that cause tailing in flavonoids [1].[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Note: ACN is preferred over Methanol here because it generally provides sharper peaks for methoxylated flavones due to lower viscosity and distinct solvation properties [2].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C or 35°C (Control is critical; see Troubleshooting).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 20% Initial equilibration
2.0 20% Isocratic hold (focuses sample)
20.0 50% Linear gradient (separation zone)
25.0 95% Wash (elutes highly lipophilic impurities)
28.0 95% Wash hold

| 28.1 | 20% | Re-equilibration (Crucial for next run) |[1]

Part 2: Troubleshooting Guide (Interactive Q&A)

Q1: My peaks are co-eluting or have poor resolution ( ). How do I fix this?

Diagnosis: The selectivity factor (


) is too low. The hydrophobic difference between the -OH and -OCH

groups is being masked by a gradient that changes polarity too quickly.[1]

Corrective Actions:

  • Flatten the Gradient: Change the slope from 20-50% B to 25-40% B over the same time. This stretches the separation window specifically for these mid-polarity flavonoids.

  • Switch to Methanol: If ACN fails, swap Mobile Phase B to Methanol . Methanol can offer different "shape selectivity" for planar molecules like flavones due to hydrogen bonding capabilities that ACN lacks [3].

  • Check Temperature: Lower the column temperature to 25°C . Lower temperatures often increase retention and resolution for structurally similar isomers, though system pressure will rise.

Q2: Tricin is tailing significantly, but 7-methoxytricin looks fine. Why?

Diagnosis: Secondary silanol interactions. Mechanism: Tricin possesses a free 7-OH group.[1] If your column has residual silanols (Si-OH) and the mobile phase pH is not acidic enough, the 7-OH interacts with the silica surface, causing drag (tailing). 7-Methoxytricin has this position blocked by a methyl group, making it less susceptible to this specific interaction.[1]

Corrective Actions:

  • Verify Acid Content: Ensure your Mobile Phase A contains at least 0.1% Formic Acid or 0.1% Phosphoric Acid . The pH must be < 3.0 to keep the phenolic groups protonated (neutral state) [4].

  • Column Health: Your column's end-capping may be hydrolyzed.[1] Try a fresh "High Purity" C18 column.

Q3: The retention times are drifting between runs.

Diagnosis: Incomplete equilibration or temperature fluctuation.

Corrective Actions:

  • Equilibration Time: Flavonoids can adsorb strongly to C18. Ensure you are re-equilibrating for at least 5–10 column volumes (approx. 10–15 mins) at the starting conditions (20% B) between injections.

  • Thermostat: Ensure the column oven is active. Ambient temperature swings of ±2°C can shift retention times by 0.1–0.2 minutes, causing peak identification errors.

Part 3: Visualization & Logic Flows

Troubleshooting Logic Tree

Use this decision tree when you encounter poor separation.

Troubleshooting Start Issue: Poor Separation of Tricin & 7-Methoxytricin Check_Rs Check Resolution (Rs) Start->Check_Rs Rs_Low Rs < 1.5 (Co-elution) Check_Rs->Rs_Low Peaks Merge Rs_Good Rs > 1.5 (Good) Check_Rs->Rs_Good Peaks Distinct Action_Gradient Action: Flatten Gradient (e.g., 25-40% B) Rs_Low->Action_Gradient Check_Tailing Check Peak Shape Rs_Good->Check_Tailing Tailing_Yes Tailing > 1.2 Check_Tailing->Tailing_Yes Tricin Tails Action_Acid Action: Increase Acid (Add 0.1% Formic) Tailing_Yes->Action_Acid Action_Temp Action: Lower Temp to 25°C Action_Gradient->Action_Temp If still merging

Figure 1: Decision logic for optimizing flavonoid separation. Blue nodes indicate decision points; Yellow nodes indicate detected faults.

Elution Mechanism

Understanding why they separate helps you predict behavior.

ElutionLogic Tricin Tricin (7-OH, 5-OH, 4'-OH) Stationary C18 Stationary Phase (Hydrophobic) Tricin->Stationary Moderate Interaction (More Polar) Result Elution Order Tricin->Result Elutes 1st (Lower RT) Methoxytricin 7-Methoxytricin (7-OMe, 5-OH, 4'-OH) Methoxytricin->Stationary Strong Interaction (Less Polar) Methoxytricin->Result Elutes 2nd (Higher RT)

Figure 2: Mechanistic view of elution. The methylation of the 7-OH group increases hydrophobic interaction with the C18 chain, delaying elution.

Part 4: Validation & Identification

Q: How do I confirm the peaks without a Mass Spectrometer? While MS is definitive, you can use UV-Vis Diode Array Detection (DAD) :

  • Spectrum Check: Both compounds are flavones. They will show two major absorption bands: Band II (~240–280 nm) and Band I (~300–380 nm).[1]

  • The Shift: In neutral methanol, Tricin (free 7-OH) and 7-Methoxytricin have similar spectra.[1] However, if you add a post-column shift reagent (like Sodium Acetate), Tricin will show a bathochromic shift (red shift) due to the ionization of the acidic 7-OH. 7-Methoxytricin will not shift because the 7-position is blocked [5].

    • Note: For standard HPLC-DAD (without reagents), rely on the elution order: Tricin First, 7-Methoxytricin Second. [1]

Q: What are the MS signatures? If using LC-MS (ESI-):

  • Tricin: [M-H]

    
     = 329 
    
    
    
    [1]
  • 7-Methoxytricin: [M-H]

    
     = 343 
    
    
    
    (+14 Da shift).[1]

References

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • University of Valencia. (2013). Mechanisms of retention in HPLC. Retrieved from [Link]

  • Cui, B., Sun, J., Chang, S., Zhang, H., & Guo, Z. (2024). Preparation and Tumor Inhibitory Activity of Tricin from Carex Meyeriana Kunth. Molecules. Retrieved from [Link][1]

  • Jaiswal, Y. S., et al. (2026).[1][2] Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2015).[1] The Occurrence of Tricin and Its Derivatives in Plants. Green Chemistry. Retrieved from [Link]

Sources

Resolving NMR signal overlap for methoxy groups in 7-methoxytricin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Spectral Resolution of Polymethoxylated Flavones Subject: Resolving Methoxy Signal Overlap in 7-Methoxytricin (5,4'-dihydroxy-3',5',7-trimethoxyflavone) Ticket ID: NMR-SUP-7MT-001

Introduction

In 7-methoxytricin, the presence of three methoxy groups—one at position 7 (A-ring) and two at positions 3' and 5' (B-ring)—frequently results in signal coalescence in the


 NMR spectrum (typically 3.80–3.95 ppm). This overlap compromises integration accuracy and structural verification.

This guide provides a tiered troubleshooting workflow to resolve these signals without requiring high-field instruments (>600 MHz).

Module 1: The Diagnostic Workflow

Do not immediately run long 2D experiments. Follow this decision matrix to minimize instrument time while maximizing resolution.

DiagnosticWorkflow Start Start: Signal Overlap (3.8 - 4.0 ppm) TempCheck Step 1: Temperature Variation (Run at 300K vs 320K) Start->TempCheck SolventSwap Step 2: Solvent Engineering (Switch to C6D6 or Pyridine-d5) TempCheck->SolventSwap Overlap Persists Resolved Resolution Achieved TempCheck->Resolved Signals Separated TwoD Step 3: 2D Correlation (HMBC & NOESY) SolventSwap->TwoD Ambiguous Assignment SolventSwap->Resolved Signals Separated TwoD->Resolved

Figure 1: Decision matrix for resolving overlapping methoxy signals in flavones.

Module 2: Solvent Engineering (The "ASIS" Effect)

The most efficient method to resolve methoxy overlap is exploiting Aromatic Solvent-Induced Shifts (ASIS) . Unlike


 or 

, benzene-

(

) forms transient solvation complexes with the solute.
Mechanism of Action

Benzene molecules align parallel to the electron-deficient regions of the flavone.

  • 7-OMe (A-ring): Located in a sterically crowded region flanked by H-6 and H-8.

  • 3',5'-OMe (B-ring): Located on the more freely rotating phenyl ring.

  • Result: The magnetic anisotropy of the benzene ring shields these protons to different degrees, often inducing a shift difference of

    
     ppm compared to chloroform.
    
Experimental Protocol: Solvent Titration

If pure benzene-


 is unavailable or solubility is poor, perform a titration:
  • Dissolve 5 mg sample in 500

    
    L 
    
    
    
    .
  • Acquire reference

    
     spectrum.
    
  • Add 50

    
    L increments of 
    
    
    
    , acquiring a standard proton scan after each addition.
  • Track the methoxy singlets. They will "walk" apart as the benzene concentration increases.

Data Comparison: Solvent Effects on Methoxy Shifts | Solvent | 7-OMe Shift (


) | 3',5'-OMe Shift (

) | Resolution Status | | :--- | :--- | :--- | :--- | |

| ~3.90 ppm | ~3.92 ppm | Coalesced/Overlapped | |

| ~3.88 ppm | ~3.85 ppm | Poor Resolution | |

| ~3.45 ppm | ~3.65 ppm | Resolved (

ppm)
| | Pyridine-

| ~3.95 ppm | ~3.85 ppm | Moderate Resolution |

Module 3: Definitive Assignment via 2D NMR

If solvent shifts separate the peaks but you cannot identify which peak is which, you must use 2D NMR.

Technique 1: HMBC (Heteronuclear Multiple Bond Coherence)

This is the most robust method. You are looking for the


 coupling between the methoxy protons and the carbon they are attached to (ipso-carbon).
  • The Logic:

    • 7-OMe couples to C-7 . In flavones, C-7 is highly deshielded (~164–166 ppm) due to the para-carbonyl effect and oxygenation.

    • 3',5'-OMe couples to C-3'/C-5' . These carbons are typically at ~148–153 ppm.

  • Diagnosis: The methoxy proton showing a cross-peak to the carbon at >160 ppm is unequivocally the 7-OMe.

Technique 2: NOESY (Nuclear Overhauser Effect)

Use this to confirm spatial proximity.

NOESY_Logic Methoxy7 7-OMe Protons H6_H8 A-Ring Protons (H-6, H-8) ~6.4 ppm Methoxy7->H6_H8 Strong NOE Methoxy35 3',5'-OMe Protons H2_H6 B-Ring Protons (H-2', H-6') ~7.2 ppm Methoxy35->H2_H6 Strong NOE

Figure 2: NOESY correlation logic. 7-OMe shows spatial connectivity to A-ring protons, while 3'/5'-OMe connects to B-ring protons.

Module 4: Frequently Asked Questions (FAQ)

Q: My methoxy peaks are broad singlets. Is my sample impure? A: Not necessarily. Broadening in the 3'/5'-OMe signals often indicates restricted rotation of the B-ring.

  • Fix: Run the experiment at 320K or 330K (in DMSO-

    
    ). This increases the rotation rate, sharpening the signals into a defined singlet.
    

Q: Can I use Lanthanide Shift Reagents (LSR)? A: Yes, typically


.
  • Caution: The 5-OH group in tricin derivatives is a strong chelation site. The reagent will bind near C-5, causing massive shifts for H-6 and potentially the 3'/5'-OMe groups (due to spatial proximity), while the 7-OMe (farther away) shifts less. This adds complexity; solvent engineering is usually cleaner.

Q: I see a small satellite peak near my methoxy signal. What is it? A: Check for


 satellites (1.1% natural abundance). The coupling constant 

for methoxy groups is large (~145 Hz). These appear as tiny doublets flanking the main singlet. Do not integrate them as impurities.

References

  • Markham, K. R., & Geiger, H. (1994). 1H Nuclear Magnetic Resonance Spectroscopy of Flavonoids. In The Flavonoids: Advances in Research Since 1986. CRC Press. (Standard text for flavonoid NMR shifts).
  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier. (Authoritative source for C-7 vs C-3' chemical shift ranges).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/HMBC pulse sequence logic). Link

Sources

Technical Support Center: Troubleshooting Low Methoxyflavone Recovery

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates of methoxyflavones. As compounds with significant therapeutic potential, ensuring their efficient isolation and quantification is paramount. This document provides in-depth, field-proven insights structured in a question-and-answer format to help you diagnose and resolve common issues in your workflow. We will explore the causality behind each experimental step, empowering you to build robust, self-validating protocols.

Troubleshooting Guide: From Extraction to Quantification

This section addresses specific, practical problems you might face during the experimental workflow.

Stage 1: Extraction

Question: My final yield of methoxyflavones from the initial plant extract is significantly lower than expected. What are the likely causes?

Answer: Low yield during the initial extraction is a frequent challenge, often stemming from one or more of the following factors: suboptimal solvent selection, inefficient extraction methodology, or compound degradation.

1. Suboptimal Solvent Selection: Methoxyflavones are characterized by their methoxy groups, which render them less polar than their hydroxylated flavonoid counterparts.[1] Their solubility is therefore highest in organic solvents of moderate to low polarity.

  • Causality: The principle of "like dissolves like" is critical. Using a highly polar solvent like water will result in extremely poor recovery.[2] Conversely, a completely non-polar solvent may fail to extract slightly more polar methoxyflavones.

  • Solution: Ethanol, particularly at high concentrations (75-95%), is an excellent starting point and has demonstrated high extraction efficiency for compounds like 5,7-dimethoxyflavone.[3][4] Studies have shown that increasing ethanol concentration from 25% to 95% can dramatically increase the yield of specific methoxyflavones.[4] For less polar methoxyflavones, solvents like ethyl acetate or even supercritical CO2 with an ethanol co-solvent can be effective.[5]

Table 1: Solvent Suitability for Methoxyflavone Extraction

SolventPolarity IndexSuitability for MethoxyflavonesKey Considerations
Water10.2Very LowPrimarily extracts highly polar compounds and flavonoid glycosides, not methoxyflavone aglycones.[2]
Ethanol5.2HighExcellent general-purpose solvent. 70-95% concentrations are often optimal.[6]
Methanol6.6HighSlightly more polar than ethanol; may co-extract more impurities.[6][7]
Acetonitrile6.2HighEffective for extraction from biological matrices like plasma, with recovery rates up to 81%.
Ethyl Acetate4.4Moderate to HighGood for less polar methoxyflavones and for liquid-liquid partitioning to remove polar impurities.
Hexane0.1Low (for defatting)Primarily used as a pre-extraction step to remove lipids and other non-polar interferences.[8]

2. Inefficient Extraction Method: The physical method used to bring the solvent into contact with the plant matrix dramatically impacts efficiency.

  • Causality: The goal is to maximize the surface area contact and energy input to facilitate the mass transfer of the target compounds from the solid matrix into the solvent.[9]

  • Solution: While traditional methods like maceration and Soxhlet extraction can be effective, they are often time- and solvent-intensive and can risk thermal degradation.[6][8] Modern techniques are often superior:

    • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It is rapid and efficient.[6] Optimal conditions, such as an ethanol concentration of 95% for 16 minutes, have been shown to maximize methoxyflavone content.[6]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and matrix, causing cell rupture. It is extremely fast but requires careful temperature control to prevent degradation.[10]

3. Compound Degradation: Methoxyflavones, while more stable than many hydroxylated flavonoids, can still degrade under harsh conditions.[10]

  • Causality: High temperatures, prolonged exposure to light, and extreme pH can lead to oxidation or structural rearrangement, reducing your final yield.

  • Solution:

    • Temperature Control: When using methods like Soxhlet or MAE, keep temperatures as low as feasible (e.g., below 50°C during solvent evaporation).[9]

    • Light Protection: Conduct extractions and store extracts in amber glassware or protect them from direct light.

    • pH Management: Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote flavonoid degradation.

Stage 2: Purification

Question: My crude extract is complex, and I'm struggling to isolate the methoxyflavones with good purity using column chromatography. What should I do?

Answer: Achieving high purity requires a systematic approach to chromatography, often involving a sample cleanup step followed by optimized column separation.

1. Pre-Purification with Solid-Phase Extraction (SPE): A crude plant extract contains numerous interfering compounds (chlorophylls, lipids, sugars) that can overload your chromatography column and co-elute with your target analytes.

  • Causality: SPE is a rapid sample preparation technique that separates compounds based on their physical and chemical properties.[7] Using a C18 (reversed-phase) SPE cartridge allows you to retain the moderately non-polar methoxyflavones while washing away highly polar impurities like sugars and salts.[7][11]

  • Protocol: SPE Cleanup of Methoxyflavones

    • Conditioning: Pass methanol through the C18 cartridge to activate the stationary phase.[12]

    • Equilibration: Flush the cartridge with water or a weak aqueous-organic solution.[12]

    • Loading: Dissolve your crude extract in a weak solvent (e.g., 10% methanol in water) and load it onto the cartridge at a slow, controlled flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., 40-45% methanol) to elute polar impurities.[12]

    • Elution: Elute your target methoxyflavones with a stronger solvent, such as 70-100% methanol or acetonitrile.[11][12]

SPE_Workflow cluster_0 SPE Cartridge (C18) Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample (in weak solvent) Equilibrate->Load Wash 4. Wash (45% Methanol) Load->Wash Elute 5. Elute (100% Methanol) Wash->Elute Polar_Waste Polar Impurities (Sugars, Salts) Wash->Polar_Waste Discard Purified_MF Purified Methoxyflavones Elute->Purified_MF Collect Crude_Extract Crude Extract Crude_Extract->Load

2. Optimizing Column Chromatography: Whether using flash chromatography or preparative HPLC, the choice of stationary and mobile phases is crucial.

  • Causality: Separation is achieved by differential partitioning of compounds between the stationary phase and the mobile phase. For methoxyflavones, reversed-phase chromatography is the standard.

  • Solution:

    • Stationary Phase: A C18 column is the most common and effective choice.[13][14]

    • Mobile Phase: A gradient elution using a mixture of a weak solvent (e.g., water, often with a small amount of acid like 0.1% acetic or formic acid to improve peak shape) and a strong organic solvent (e.g., methanol or acetonitrile) is typically required.[6][13] Start with a higher proportion of the weak solvent and gradually increase the strong solvent concentration to elute compounds in order of increasing hydrophobicity.

Stage 3: Quantification

Question: My HPLC-UV analysis shows inconsistent results, and the peak areas for my standards are not reproducible. What's causing this?

Answer: Inaccurate quantification is often traced back to issues with the analytical method itself, including the standard curve, mobile phase, or undetected matrix effects.

1. Poor Standard Curve Linearity: The foundation of accurate quantification is a reliable calibration curve.

  • Causality: A non-linear or low-correlation (R² < 0.999) standard curve indicates that the detector response is not proportional to the concentration, leading to inaccurate calculations.

  • Solution:

    • Prepare a fresh series of standards from a verified stock solution.

    • Ensure your concentration range brackets the expected concentration of your samples.

    • Verify the solubility of your highest concentration standard in the mobile phase to avoid precipitation in the system. HPLC methods for methoxyflavones have demonstrated excellent linearity within ranges like 1–100 µg/mL.

2. Inadequate Chromatographic Separation: Poorly resolved peaks make accurate integration impossible.

  • Causality: If your target peak co-elutes with an impurity, the detector will measure the combined absorbance, artificially inflating your result.

  • Solution:

    • Optimize the Gradient: Adjust the slope of your mobile phase gradient. A shallower gradient can improve the separation between closely eluting compounds.

    • Adjust pH: Adding 0.1% acetic acid or formic acid to the aqueous mobile phase can sharpen peaks for phenolic compounds.[13]

    • Change Solvent: Switching from methanol to acetonitrile (or vice-versa) can alter selectivity and may resolve co-eluting peaks.

Troubleshooting_Tree cluster_Extraction Extraction Stage cluster_Purification Purification/Analysis Stage Start Low Methoxyflavone Recovery Detected Q_Solvent Is solvent polarity correct? (e.g., 75-95% EtOH) Start->Q_Solvent A_Solvent Action: Change to a less polar solvent like 95% EtOH or Ethyl Acetate. Q_Solvent->A_Solvent No Q_Method Is extraction method efficient? (e.g., Maceration) Q_Solvent->Q_Method Yes A_Solvent->Q_Method A_Method Action: Switch to UAE or MAE to improve efficiency and reduce time. Q_Method->A_Method No Q_Cleanup Was a sample cleanup step (SPE) performed? Q_Method->Q_Cleanup Yes A_Method->Q_Cleanup A_Cleanup Action: Implement a C18 SPE cleanup protocol before HPLC. Q_Cleanup->A_Cleanup No Q_HPLC Is HPLC peak shape poor or co-eluting? Q_Cleanup->Q_HPLC Yes A_Cleanup->Q_HPLC A_HPLC Action: Adjust mobile phase gradient or add 0.1% acid (formic/acetic). Q_HPLC->A_HPLC Yes End Recovery Improved Q_HPLC->End No A_HPLC->End

Frequently Asked Questions (FAQs)

Q1: Why is my methoxyflavone extract a dark brown/green color, and will this affect my recovery? A1: The color is likely due to co-extraction of pigments like chlorophylls (green) or phenolic oxidation products (brown). While not the methoxyflavones themselves, these impurities can interfere with chromatographic purification and quantification. Employing a pre-extraction wash with a non-polar solvent like hexane can remove many lipids and pigments.[8] Additionally, using SPE cleanup is highly effective at removing these interferences before HPLC analysis.

Q2: I see precipitation when I try to dissolve my dried extract for HPLC analysis. What should I do? A2: Methoxyflavones have poor water solubility.[[“]] If your initial mobile phase is too aqueous, they will precipitate. Ensure your sample is dissolved in a solvent with sufficient organic content (e.g., 70% methanol or pure methanol) before injection. If the problem persists, you may be overloading the solvent. Try diluting your sample.

Q3: How long can I store my extracts? Are methoxyflavones stable? A3: Methoxyflavone stability can be an issue over time. One study found significant degradation in plasma samples after seven days of storage at -20°C, though they were stable for up to two days. For best results, analyze extracts as quickly as possible after preparation. If storage is necessary, keep them at -20°C or lower, protected from light, and in a tightly sealed container to prevent solvent evaporation.

Q4: Can I use a UV-Vis spectrophotometer for quantification instead of HPLC? A4: While a spectrophotometer can give a "total flavonoid" content, it is not specific and is highly prone to interference from other UV-absorbing compounds in a crude extract. This will lead to a significant overestimation of your methoxyflavone content. HPLC is the standard and required method for accurate, specific quantification of individual methoxyflavones.[6][13]

References

  • Chaisuwan, V., Dajanta, K., & Srikaeo, K. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(3), 374-381. Available from: [Link]

  • Srikaeo, K. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. ResearchGate. Available from: [Link]

  • Pimenta, L. P., et al. (2017). Development and validation of an HPLC-DAD analytical method to quantify 5-methoxyflavones in methanolic extracts of Vochysia divergens Pohl cultured under stress conditions. ResearchGate. Available from: [Link]

  • Morikawa, T., et al. (2016). Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. Journal of Natural Medicines, 70(2), 167-176. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 4',5,7-trihydroxy-3'-methoxyflavone on Newcrom R1 HPLC column. Available from: [Link]

  • Chankitisakul, V., et al. (2024). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science, 11, 1367464. Available from: [Link]

  • Hiranphan, P., et al. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Molecules, 27(13), 4212. Available from: [Link]

  • Li, Y., et al. (2024). Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves. Journal of the Chinese Chemical Society, 71(1), 1-13. Available from: [Link]

  • Lohcharoenkal, W., et al. (2018). Development of Kaempferia parviflora extract-loaded microemulsions for skin permeation enhancement. The Thai Journal of Pharmaceutical Sciences, 42(4), 213-220. Available from: [Link]

  • Lim, L. Y., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica, 73(2), 241-256. Available from: [Link]

  • Studzińska, S., et al. (2014). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of Chromatographic Science, 52(8), 815-822. Available from: [Link]

  • Hajnos, M., et al. (2004). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Journal of Planar Chromatography – Modern TLC, 17(5), 345-349. Available from: [Link]

  • Agilent Technologies. (2011). Determination of Flavonoids in Ginkgo Biloba Using Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup and HPLC for Analysis. Available from: [Link]

  • Tzanova, T., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1322. Available from: [Link]

  • Yoon, S. D., et al. (2018). Solubility of flavone, 6-methoxyflavone and anthracene in supercritical CO2 with/without a co-solvent of ethanol correlated by using a newly proposed entropy-based solubility parameter. The Journal of Supercritical Fluids, 133, 114-121. Available from: [Link]

  • Zhang, X., et al. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Molecules, 28(11), 4479. Available from: [Link]

  • Istudor, V. (2023). Chromatographic methods for the identification of flavonoids. Auctores, 1(1), 1-10. Available from: [Link]

  • Kowalska, T., & Sajewicz, M. (2019). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. ResearchGate. Available from: [Link]

  • Skrobisz, K., et al. (2020). Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. Molecules, 25(17), 3878. Available from: [Link]

  • Terpinc, P., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1558. Available from: [Link]

  • Sutthanut, K., et al. (2009). Structures and physicochemical properties of methoxyflavones (PMF, DMF, TMF). ResearchGate. Available from: [Link]

  • Dymarska, M., et al. (2018). Microbial Transformations of 7-Methoxyflavanone. Molecules, 23(1), 195. Available from: [Link]

  • Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505-2512. Available from: [Link]

  • Chankitisakul, V., et al. (2024). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. ResearchGate. Available from: [Link]

  • Phenomenex. (n.d.). Low Recovery- SPE Method. Available from: [Link]

  • Sae-tan, S., et al. (2021). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. ResearchGate. Available from: [Link]

  • Acevedo, A. (2025). New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. Available from: [Link]

  • Gemini AI Assistant. (2024). What challenges exist in standardizing supplement dosages for 7-methoxyflavone?.

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Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Apigenin and 7-Methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of antioxidant research, flavonoids have garnered significant attention for their potential therapeutic applications in diseases linked to oxidative stress.[1][2] This guide provides a comparative analysis of the antioxidant properties of two flavonoids: Apigenin, a well-researched flavone, and the less-studied 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. While Apigenin's antioxidant mechanisms are extensively documented[3][4][5], a notable scarcity of data exists for 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. This guide will therefore use Apigenin as a benchmark to establish a framework for evaluating the antioxidant potential of lesser-known flavonoids like 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one. We will delve into their structural differences, established antioxidant mechanisms, and provide detailed protocols for a comprehensive comparative assessment.

Structural and Mechanistic Overview

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavone found in a variety of plants and herbs.[3] Its antioxidant prowess is attributed to its chemical structure, which features hydroxyl groups at the 4', 5, and 7 positions. These hydroxyl groups are crucial for its ability to scavenge free radicals and chelate metal ions.[4][6]

7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one , on the other hand, is a methoxylated flavonoid. The presence of methoxy groups can influence the antioxidant capacity of a flavonoid, sometimes enhancing its activity and in other cases diminishing it, depending on their position on the flavonoid backbone.

The primary mechanisms through which flavonoids exert their antioxidant effects can be broadly categorized into:

  • Direct Radical Scavenging: This involves the donation of a hydrogen atom from the flavonoid's hydroxyl groups to a free radical, thereby neutralizing it.[2]

  • Metal Ion Chelation: Flavonoids can bind to transition metals like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals.[6]

  • Modulation of Cellular Antioxidant Pathways: Flavonoids can upregulate the expression of endogenous antioxidant enzymes by activating signaling pathways such as the Nrf2-ARE pathway.[7][8][9][10]

Apigenin is known to act through all three mechanisms.[4][9] It is a potent scavenger of various reactive oxygen species (ROS) and has been shown to activate the Nrf2 pathway, leading to the increased expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9]

Due to the lack of specific studies on 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, its precise mechanisms remain to be elucidated. However, based on its structure, it is plausible that it may also possess radical scavenging and metal-chelating properties. The presence of a methoxy group at the 7-position, where Apigenin has a hydroxyl group, is a key structural difference that would likely impact its antioxidant activity.

Comparative Antioxidant Potential: A Data-Driven Perspective

A direct quantitative comparison of the antioxidant activity of Apigenin and 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is hampered by the limited available data for the latter. However, we can present the known antioxidant values for Apigenin from various in vitro assays as a reference. The following table highlights the type of data required for a comprehensive comparison.

Antioxidant Assay Apigenin (IC50 / ORAC Value) 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (IC50 / ORAC Value) Reference Compound (e.g., Trolox, Quercetin)
DPPH Radical Scavenging Data varies by studyData not availableTrolox: ~5-10 µM
ABTS Radical Scavenging Data varies by studyData not availableTrolox: ~2-5 µM
Oxygen Radical Absorbance Capacity (ORAC) Data varies by studyData not availableTrolox: 1.0 µM TE
Cellular Antioxidant Activity (CAA) Data varies by studyData not availableQuercetin: ~0.5-2 µM

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. Lower IC50 values indicate higher antioxidant activity. ORAC values are typically expressed as Trolox equivalents (TE).

Signaling Pathways in Flavonoid-Mediated Antioxidant Defense

A crucial aspect of a flavonoid's antioxidant capacity is its ability to modulate endogenous defense mechanisms. The Keap1-Nrf2 signaling pathway is a primary regulator of cellular responses to oxidative stress.[7][8][11][12]

Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation.[8] Upon exposure to oxidative stress or electrophiles (including certain flavonoids like Apigenin), Keap1 undergoes a conformational change, releasing Nrf2.[8] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[7][10]

Diagram of the Keap1-Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binding Proteasome Proteasome Cul3->Proteasome Degradation Apigenin Apigenin Apigenin->Keap1 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Maf sMaf Nrf2_n->Maf Dimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Proteins Antioxidant Proteins Genes->Proteins Translation Proteins->ROS Neutralization

Caption: The Keap1-Nrf2 signaling pathway activated by Apigenin and oxidative stress.

Experimental Protocols for Comparative Analysis

To empirically compare the antioxidant activities of Apigenin and 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, a series of standardized in vitro and cell-based assays should be performed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Workflow Diagram

DPPH_Workflow A Prepare stock solutions of Apigenin, 7-MPO, and Trolox (positive control) in methanol. B Prepare serial dilutions of each test compound. A->B C Add 100 µL of each dilution to a 96-well plate. B->C D Add 100 µL of methanolic DPPH solution (e.g., 0.1 mM) to each well. C->D E Incubate in the dark at room temperature for 30 minutes. D->E F Measure absorbance at 517 nm using a microplate reader. E->F G Calculate % inhibition and determine IC50 values. F->G

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare 1 mg/mL stock solutions of Apigenin, 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, and a positive control (e.g., Trolox or Quercetin) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds and the positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of intracellular ROS.[13][14][15][16]

Workflow Diagram

CAA_Workflow A Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence. B Wash cells with PBS. A->B C Treat cells with test compounds (Apigenin, 7-MPO, Quercetin) and DCFH-DA probe for 1 hour. B->C D Wash cells to remove excess probe and compounds. C->D E Add AAPH (a peroxyl radical generator) to induce oxidative stress. D->E F Immediately measure fluorescence kinetics (Ex: 485 nm, Em: 535 nm) every 5 min for 1 hour at 37°C. E->F G Calculate the area under the curve (AUC) and determine CAA units. F->G

Sources

A Researcher's Guide to 5,4'-dihydroxy-7,3',5'-trimethoxyflavone (>98% Purity): Ensuring Analytical Confidence

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of phytochemical research and drug development, the integrity of your results hinges on the quality of your reference standards. This guide provides an in-depth technical comparison of the reference standard 5,4'-dihydroxy-7,3',5'-trimethoxyflavone, focusing on the critical importance of >98% purity for reliable and reproducible experimental outcomes. We will delve into the essential analytical techniques for purity verification and compare the value proposition of a high-purity standard against lower-grade alternatives.

The Critical Role of Purity in Scientific Research

A chemical reference standard serves as the benchmark against which unknown samples are compared. In drug discovery and development, its purity is paramount for several reasons:

  • Accurate Quantification: Impurities can lead to an overestimation or underestimation of the compound of interest, directly impacting dose-response studies and pharmacokinetic analysis.

  • Unambiguous Biological Activity: Attributing a biological effect to the target compound becomes challenging if impurities with their own pharmacological activities are present.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and purity of reference standards used in drug submissions. Using a well-characterized, high-purity standard from the outset can prevent costly delays and rework.

For a compound like 5,4'-dihydroxy-7,3',5'-trimethoxyflavone, which has demonstrated potential biological activities, ensuring that the observed effects are solely attributable to the molecule itself is crucial for advancing research.[1]

Orthogonal Purity Verification: A Multi-Technique Approach

Relying on a single analytical method for purity determination is insufficient. A robust, self-validating system employs multiple, orthogonal techniques that measure different chemical properties. For 5,4'-dihydroxy-7,3',5'-trimethoxyflavone, a comprehensive purity assessment should include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for separating and quantifying components in a mixture.[2][3][4] For flavonoids, a reversed-phase HPLC method with UV detection is commonly employed.[2][3][5]

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A gradient elution is typically used to ensure the separation of closely related impurities. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic or phosphoric acid[2][6]

    • Solvent B: Acetonitrile or Methanol[2][6]

  • Gradient Program: A typical gradient might run from 30% B to 70% B over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids typically have strong UV absorbance. Monitoring at around 280 nm and 365 nm is recommended.[6]

  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components. A purity of >98% indicates a minimal presence of detectable impurities under the specified chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and can detect impurities that may not be visible by HPLC.[7][8][9] Both ¹H and ¹³C NMR are essential for unambiguous identification.[7][8][9]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is fully soluble, such as DMSO-d₆ or Methanol-d₄.[7][9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[8]

Data Interpretation: The NMR spectra should be consistent with the known structure of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone. The absence of significant unassigned signals is a strong indicator of high purity. Integration of the ¹H NMR signals can also be used for quantitative analysis against a certified internal standard.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[10][11][12][13] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing impurities.[10][14]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass analysis).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids and can be run in both positive and negative ion modes.[10][12][13]

  • LC Conditions: Similar to the HPLC-UV method described above.

  • MS Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the main peak and any impurities. Tandem MS (MS/MS) can be used to fragment the ions and provide further structural information.[10][13]

Data Interpretation: The measured mass of the main peak should correspond to the theoretical mass of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone (C₁₈H₁₆O₇, Exact Mass: 344.09 Da).[15][16][17] Any additional masses detected can be investigated as potential impurities.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive analysis of a reference standard. The following diagram illustrates the logical flow of the orthogonal purity verification process.

Purity_Verification_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Impurity Profiling cluster_3 Final Certification Standard_Dissolution Dissolve Standard in Appropriate Solvent HPLC_UV HPLC-UV Analysis (Purity >98%) Standard_Dissolution->HPLC_UV Inject for Separation NMR ¹H & ¹³C NMR Spectroscopy (Structural Integrity) HPLC_UV->NMR Confirm Structure LC_MS LC-MS Analysis (Molecular Weight & Impurity ID) NMR->LC_MS Confirm Mass & Identify Impurities CoA Certificate of Analysis Generation LC_MS->CoA Compile Data

Caption: Orthogonal workflow for reference standard purity verification.

Comparison of Reference Standard Grades

When sourcing a reference standard, researchers often face a choice between different purity grades. The following table provides a comparison to guide this decision.

FeatureHigh Purity (>98%) Reference StandardLower Purity (<98%) Material
Purity Verification Comprehensive analysis by orthogonal methods (HPLC, NMR, MS).Often relies on a single technique (e.g., HPLC only).
Documentation Detailed Certificate of Analysis (CoA) with spectral data.Limited documentation, may lack detailed analytical data.
Confidence in Results High confidence in the accuracy and reproducibility of experimental data.Risk of inaccurate quantification and misinterpretation of biological activity.
Regulatory Acceptance Suitable for use in regulated environments and drug submissions.Generally not acceptable for regulatory filings.
Cost Higher initial cost.Lower initial cost.
Long-Term Value Reduces risk of failed experiments and costly rework, ensuring data integrity.Potential for wasted resources on unreliable experiments.

Alternative Compounds for Comparative Studies

In some research contexts, it may be relevant to compare the activity of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone with other structurally related flavonoids. Some potential alternatives for comparative studies include:

  • 5,7-Dihydroxy-3',4',5'-trimethoxyflavone (Tricetin trimethylether): An isomer that differs in the position of the hydroxyl and methoxy groups on the A and B rings.[18][19]

  • 5,6-Dihydroxy-7,3',4'-trimethoxyflavone: Another isomer with a different hydroxylation pattern on the A-ring.[17]

  • 5-Hydroxy-3',4',7-trimethoxyflavone: A related flavone with a different substitution pattern.[1][20]

  • Other Methoxyflavones: A broader class of flavonoids with varying degrees of methoxylation, which can influence their bioavailability and biological activity.[21][22][23][24]

When selecting an alternative, it is crucial to consider the specific research question and to source these compounds as high-purity reference standards as well.

Conclusion: An Investment in Data Quality

References

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Benfenati, E., et al. Mass Spectrometric Studies of Flavonoids. Journal of the Serbian Chemical Society. Available at: [Link]

  • Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Revista Brasileira de Farmacognosia. Available at: [Link]

  • Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves. Journal of Health Science. Available at: [Link]

  • Structure Elucidation of Flavonoid Compound from the Leaves of Coleus Atropurpureus Benth Using 1D- and 2D-NMR Techniques. Indonesian Journal of Chemistry. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Chromatographic Science. Available at: [Link]

  • Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]

  • (PDF) NMR Chemical Shifts of Common Flavonoids. ResearchGate. Available at: [Link]

  • 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone. PubChem. Available at: [Link]

  • RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Food Research. Available at: [Link]

  • HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine. Available at: [Link]

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  • 5,4'-DIHYDROXY-7,3',5'-TRIMETHOXYFLAVONE. precisionFDA. Available at: [Link]

  • Phytochemical Standards in Quality Control & Discovery. IROA Technologies. Available at: [Link]

  • Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells. ResearchGate. Available at: [Link]

  • Herbal Reference Standards: applications, definitions and regulatory requirements. SciELO. Available at: [Link]

  • What Reference Standard Should I Use?. LabMal. Available at: [Link]

  • Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells. PubMed. Available at: [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available at: [Link]

  • Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. Available at: [Link]

  • Conformational Analysis of 5,4'-Dihydroxy-7,5',3'-trimethoxyisoflavone in Solution Using 1H NMR: A Density Functional Theory Approach. PubMed. Available at: [Link]

  • Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 3',5-Dihydroxy-3,4',7-trimethoxyflavone(1-). PubChem. Available at: [Link]

  • Showing Compound 5,4'-Dihydroxy-3,3'-dimethoxy-6,7-methylenedioxyflavone 4'-glucuronide (FDB001551). FooDB. Available at: [Link]

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  • 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties. PubMed. Available at: [Link]

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A Comparative Guide to Validating the Anti-Inflammatory Efficacy of 7-Methoxytricin in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Adipocyte Inflammation in Metabolic Disease

Adipose tissue is no longer viewed as a simple energy storage depot but as a critical endocrine organ that orchestrates systemic metabolism. In states of metabolic stress, such as obesity, adipocytes become dysfunctional, adopting a pro-inflammatory phenotype characterized by the secretion of adipokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] This low-grade, chronic inflammation is a key driver in the pathogenesis of insulin resistance and type 2 diabetes. Consequently, identifying novel therapeutic agents that can quell this inflammation is of paramount importance.

Flavonoids, a class of plant-derived polyphenols, are recognized for their antioxidant and anti-inflammatory properties.[2] Tricin, a flavone found in cereals, and its derivatives have shown promise in this area.[3][4] This guide focuses on a specific derivative, 7-methoxytricin, and provides a comprehensive, data-driven framework for validating its anti-inflammatory effects in the 3T3-L1 adipocyte model. We will compare its potential efficacy against a well-established class of anti-inflammatory compounds, the peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, providing researchers with a robust methodology for evaluation.

Mechanistic Background: Key Inflammatory Signaling Cascades in Adipocytes

To validate an anti-inflammatory compound, one must first understand the molecular pathways that drive the inflammatory response. In adipocytes, two principal signaling cascades are activated by inflammatory stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[5]

  • Nuclear Factor-kappa B (NF-κB) Pathway: Considered a master regulator of inflammation, the canonical NF-κB pathway is a central integrator of metabolic and immune signals.[6][7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by LPS binding to Toll-like receptor 4), the IκB kinase (IKK) complex is activated, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including TNF-α, IL-6, and MCP-1.[5][8]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a critical role in linking inflammatory stress to gene expression.[9][10] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as Activator Protein-1 (AP-1), which work in concert with NF-κB to amplify the inflammatory response.[11]

Our validation strategy will probe the ability of 7-methoxytricin to inhibit these key pathways.

Inflammatory_Signaling_in_Adipocytes Key Inflammatory Signaling Pathways in Adipocytes cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Compound 7-Methoxytricin (Hypothesized Action) Compound->IKK Inhibits? Compound->MAPK Inhibits? PPARg PPARγ Agonist (Comparator Action) PPARg->NFkB_active Transrepresses Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, MCP-1) NFkB_active->Genes Induces AP1->Genes Induces

Key Inflammatory Signaling Pathways in Adipocytes

Experimental Design and Validation Workflow

A robust validation requires a multi-faceted approach, moving from broad cellular effects to specific molecular targets. The following workflow ensures that the observed effects are specific and not due to cytotoxicity, and it provides a clear comparison against a known anti-inflammatory agent.

Treatment Groups:

  • Vehicle Control: (e.g., 0.1% DMSO) - Baseline

  • Inflammatory Stimulus (LPS): (e.g., 100 ng/mL) - Negative Control

  • LPS + 7-Methoxytricin: (e.g., 1, 5, 10 µM) - Test Compound

  • LPS + Positive Control: (e.g., 1 µM Rosiglitazone) - Comparator

Experimental_Workflow Workflow for Validating 7-Methoxytricin cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_assays Endpoint Assays cluster_supernatant Supernatant cluster_lysate Cell Lysate cluster_viability Parallel Plate arrow arrow start Culture 3T3-L1 Preadipocytes diff Induce Differentiation (DMI Cocktail) start->diff mature Mature Adipocytes (Day 8-10) diff->mature pretreat Pre-treat with 7-Methoxytricin or Positive Control (2h) mature->pretreat mtt Cytotoxicity Assay (MTT / LDH) mature->mtt stimulate Stimulate with LPS (100 ng/mL) for 24h pretreat->stimulate elisa ELISA: Secreted Cytokines (IL-6, TNF-α, MCP-1) stimulate->elisa rna RNA Extraction stimulate->rna protein Protein Extraction stimulate->protein qpcr RT-qPCR: Gene Expression (Il6, Tnf, Ccl2) rna->qpcr wb Western Blot: Signaling Proteins (p-p65, p-ERK) protein->wb

Experimental Workflow for Validation

Detailed Experimental Protocols

The following protocols are standardized for use with the 3T3-L1 cell line. All steps should be performed in a sterile cell culture hood.

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
  • Causality: This protocol generates mature, lipid-laden adipocytes that are physiologically responsive to inflammatory stimuli. The specific timing and components of the differentiation cocktail are critical for robust adipogenesis.

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum. Passage cells before they reach 100% confluency to maintain their differentiation potential.

  • Seeding for Differentiation: Seed cells in the desired plate format (e.g., 12-well plates) and grow to 100% confluency (Day 0). Allow cells to remain contact-inhibited for an additional 48 hours.

  • Initiation of Differentiation (Day 2): Change the medium to "DMI" differentiation medium: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

  • Insulin Propagation (Day 4): Replace the medium with DMEM containing 10% FBS and 1 µg/mL Insulin only.

  • Maturation (Day 6 onwards): Replace the medium every 48 hours with DMEM containing 10% FBS. Adipocytes will be fully mature and ready for experiments between Day 8 and Day 12, identifiable by the presence of large intracellular lipid droplets.

Protocol 2: Induction of Inflammation and Compound Treatment
  • Causality: Pre-treatment with the test compound allows it to enter the cells and engage its molecular targets prior to the inflammatory insult, mimicking a preventative action. LPS is a potent and reliable inducer of the TLR4-mediated inflammatory cascade.[12][13]

  • Serum Starvation: On the day of the experiment (e.g., Day 9), gently wash the mature adipocytes with PBS and replace the medium with serum-free DMEM for 2-4 hours.

  • Pre-treatment: Prepare stock solutions of 7-methoxytricin and Rosiglitazone in DMSO. Dilute to final concentrations in serum-free DMEM. Remove the starvation medium and add the compound-containing medium to the appropriate wells. Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS directly to the wells to achieve a final concentration of 100 ng/mL. The vehicle control and LPS-only wells should receive an equivalent volume of vehicle (DMSO).

  • Incubation: Incubate the plates for the desired time point. A 24-hour incubation is standard for measuring secreted cytokines and changes in gene expression.[14]

  • Harvesting: After incubation, carefully collect the culture supernatant for ELISA analysis (store at -80°C). Wash the cells with cold PBS and proceed immediately to RNA or protein extraction.

Protocol 3: Quantification of Inflammatory Markers
  • Causality: This two-pronged approach validates findings at both the transcript (mRNA) and protein levels. A true anti-inflammatory effect should demonstrate a reduction in both the gene expression and the secretion of inflammatory mediators.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercial ELISA kits for murine IL-6, TNF-α, and MCP-1.

    • Follow the manufacturer's protocol precisely.

    • Briefly, coat a 96-well plate with a capture antibody, add standards and collected supernatant samples, add a detection antibody, followed by a substrate solution.

    • Measure the absorbance on a plate reader and calculate concentrations based on the standard curve.

  • Quantitative Real-Time PCR (RT-qPCR):

    • Extract total RNA from the cell lysates using a suitable kit (e.g., TRIzol or column-based kits).

    • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers for target genes (Il6, Tnf, Ccl2) and a housekeeping gene for normalization (Actb, Gapdh).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the LPS-treated control group.

Data Presentation and Comparative Analysis

Clear and objective data presentation is crucial. The following tables provide a template for summarizing the expected outcomes, comparing 7-methoxytricin to both the negative (LPS-only) and positive (Rosiglitazone) controls.

Table 1: Effect of 7-Methoxytricin on Secreted Pro-Inflammatory Cytokines

Treatment Group IL-6 (pg/mL) TNF-α (pg/mL) MCP-1 (pg/mL)
Vehicle Control < 10 < 5 < 20
LPS (100 ng/mL) 1500 ± 120 850 ± 75 2200 ± 180
LPS + 7-MT (1 µM) 1150 ± 98 700 ± 60 1850 ± 150
LPS + 7-MT (5 µM) 750 ± 65 420 ± 40 1100 ± 95
LPS + 7-MT (10 µM) 400 ± 38 210 ± 25 600 ± 55
LPS + Rosi (1 µM) 350 ± 30 180 ± 20 550 ± 50

Data are presented as mean ± SEM. 7-MT: 7-Methoxytricin; Rosi: Rosiglitazone. Hypothetical data.

Table 2: Effect of 7-Methoxytricin on Pro-Inflammatory Gene Expression

Treatment Group Il6 (Fold Change) Tnf (Fold Change) Ccl2 (Fold Change)
Vehicle Control < 0.1 < 0.1 < 0.1
LPS (100 ng/mL) 100 (normalized) 100 (normalized) 100 (normalized)
LPS + 7-MT (5 µM) 45.2 ± 5.1 52.8 ± 6.3 38.5 ± 4.9
LPS + Rosi (1 µM) 22.6 ± 3.4 28.1 ± 4.0 19.7 ± 2.8

Data are presented as mean fold change ± SEM relative to the LPS-only group. Hypothetical data.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of 7-methoxytricin's anti-inflammatory effects in 3T3-L1 adipocytes. By employing standardized protocols, analyzing key molecular pathways, and comparing the results against a potent positive control, researchers can generate high-quality, publishable data. The successful inhibition of NF-κB and MAPK signaling, leading to a dose-dependent reduction in inflammatory gene expression and cytokine secretion, would provide strong evidence for the therapeutic potential of 7-methoxytricin in mitigating the adipocyte inflammation that underpins metabolic disease.

References

  • Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Anghel, F. (2025). Canonical NF-κB Pathway as a Central Regulator of Obesity-Associated Inflammation: A Narrative Review. MDPI. Retrieved February 21, 2026, from [Link]

  • On the Immunometabolic Role of NF-κB in Adipocytes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Adipocyte differentiation induces dynamic changes in NF-κB expression and activity. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. Retrieved February 21, 2026, from [Link]

  • Dual-specificity phosphatases regulate mitogen-activated protein kinase signaling in adipocytes in response to inflammatory stress - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Liao, et al. (2009). PPARγ activation in adipocytes is sufficient for systemic insulin sensitization. PNAS. Retrieved February 21, 2026, from [Link]

  • Chirumbolo, S. (2014). LPS response pattern of inflammatory adipokines in an in vitro 3T3-L1 murine adipocyte model. PubMed. Retrieved February 21, 2026, from [Link]

  • Hsueh, W. A., & Law, R. E. (2005). Obesity, Peroxisome Proliferator-Activated Receptor, and Atherosclerosis in Type 2 Diabetes. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved February 21, 2026, from [Link]

  • Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Impact of Conventional and Atypical MAPKs on the Development of Metabolic Diseases. (2020). MDPI. Retrieved February 21, 2026, from [Link]

  • Contribution of the anti-inflammatory roles of PPAR γ in the onset of... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Nuclear Factor kappa-B Pathway – Inflammation's Role in Obesity. (n.d.). WordPress. Retrieved February 21, 2026, from [Link]

  • Canonical NF-κB Action in Adipocytes. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • The role of MAPKs in adipocyte differentiation and obesity. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

  • LPS response pattern of inflammatory adipokines in an in vitro 3T3-L1 murine adipocyte model. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Anti-inflammatory and Insulin Signaling Phenotype Induced by Repeated Lipopolysaccharide Stimulation in 3T3-L1 Adipocytes. (2022). Anticancer Research. Retrieved February 21, 2026, from [Link]

  • An improved in vitro 3T3-L1 adipocyte model of inflammation and insulin resistance - PMC. (2024). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Tricin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Full article: Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia. (2015). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • Tart Cherry Reduces Inflammation in Adipose Tissue of Zucker Fatty Rats and Cultured 3T3-L1 Adipocytes - PMC. (2018). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Anti-inflammatory agents as modulators of the inflammation in adipose tissue: A systematic review - PMC. (2022). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Effects of Kampo Formulas on Differentiation and Proinflammatory Cytokines Expression of 3T3-L1 Cells. (n.d.). J-STAGE. Retrieved February 21, 2026, from [Link]

  • Anti-Inflammatory Strategies Targeting Metaflammation in Type 2 Diabetes. (2020). MDPI. Retrieved February 21, 2026, from [Link]

Sources

Technical Comparison Guide: Quantitative Analysis of 7-O-Methyltricin (7-MT) in Bamboo Leaf Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge of 7-MT

In the realm of Bamboo Leaf Flavonoids (BLF), 7-O-Methyltricin (abbreviated as 7-MT ) has emerged as a critical bioactive marker, distinct from its parent compound, Tricin . While Tricin is widely recognized for its anti-inflammatory and chemopreventive properties, recent pharmacokinetic studies identify 7-MT as a more lipophilic derivative with superior cellular uptake and potency in inhibiting MCP-1 (Monocyte Chemoattractant Protein-1).

The Core Problem: Quantifying 7-MT is chemically treacherous. It shares a nearly identical polarity and UV absorption profile with Tricin and other methoxy-flavones (like Isoorientin and Vitexin glycosides), leading to frequent co-elution in standard HPLC methods.

This guide objectively compares the three primary analytical workflows—HPLC-DAD , UHPLC-MS/MS , and HPTLC —to determine which protocol ensures the "Scientific Integrity" required for drug development and high-grade nutraceutical QC.

Comparative Analysis of Methodologies

The following table synthesizes performance data based on field applications and recent comparative studies involving Phyllostachys edulis extracts.

Table 1: Performance Matrix of Analytical Platforms
FeatureMethod A: HPLC-DAD (Standard QC)Method B: UHPLC-MS/MS (R&D/Clinical)Method C: HPTLC (Rapid Screening)
Principle Separation by polarity; UV detection (330-350 nm).Ultra-high pressure separation; Mass-to-charge (m/z) filtering.Planar chromatography; Densitometric scanning.
Specificity Moderate . Risk of co-elution with Tricin if gradient is not shallow.High . Distinguishes 7-MT (

343) from Tricin (

329) by mass.
Low . Bands often overlap in complex bamboo matrix.
LOD (Sensitivity)


(Trace level detection).

Run Time 25 - 45 minutes5 - 8 minutesParallel processing (20 samples/hour).
Cost Per Sample Low ($)High (

$)
Very Low ($)
Best Use Case Routine batch release of standardized extracts (AOB).Pharmacokinetic (PK) studies; Identification of isomers.Raw material ID; Adulteration screening.
Expert Verdict:
  • For Routine QC: Use HPLC-DAD with the Optimized Gradient Protocol (detailed below). It offers the best balance of cost and robustness for extracts where 7-MT concentration is >0.1%.

  • For Biological Samples/Trace Analysis: UHPLC-MS/MS is non-negotiable. The structural difference of a single methyl group requires mass spectrometry for absolute confirmation in plasma or complex bio-fluids.

Strategic Workflow: From Leaf to Peak

To ensure reproducibility, the extraction process must be as rigorous as the detection. 7-MT is moderately lipophilic; traditional water extraction is inefficient.

Figure 1: Optimized Extraction & Purification Workflow

G Raw Raw Bamboo Leaves (Dried/Milled) Extract Ultrasound Extraction (60% Ethanol, 50°C, 30 min) Raw->Extract Solubilization Filter Vacuum Filtration (0.45 µm) Extract->Filter Clarification Purify SPE Purification (C18 Cartridge) Filter->Purify Matrix Removal Elute Elution (80% Methanol) Purify->Elute Enrichment Analyze UHPLC-MS/MS or HPLC Quantification Elute->Analyze Injection

Caption: A self-validating workflow emphasizing Solid Phase Extraction (SPE) to remove chlorophyll and polar glycosides that interfere with 7-MT detection.

Deep Dive Protocol: The "Gold Standard" (UHPLC-MS/MS)

While HPLC is common, this guide details the UHPLC-MS/MS method because it is the only way to definitively validate 7-MT against the structurally similar Tricin without ambiguity.

Sample Preparation (Self-Validating Step)
  • Extraction: Weigh 1.0g powder. Add 25mL 60% Ethanol . Sonication (40kHz, 300W) for 30 mins.

  • Validation Check: If the extract is green/dark, chlorophyll interference is high. Pass through a Sep-Pak C18 cartridge. Wash with 10% MeOH (removes sugars), elute 7-MT with 80% MeOH.

Chromatographic Conditions[1][2]
  • Column: Agilent ZORBAX RRHD SB-C18 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mm, 1.8 
    
    
    
    ) or equivalent.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for MS).

    • B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-2 min: 15% B (Isocratic hold for polar glycosides).

    • 2-7 min: 15%

      
       55% B (Critical slope for 7-MT/Tricin separation).
      
    • 7-9 min: 95% B (Wash).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

Mass Spectrometry Parameters (MRM Mode)

Detection is performed in Negative Ion Mode (ESI-). Flavonoids ionize better in negative mode due to phenolic hydroxyls.

CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Tricin 329.2

299.1271.025
7-MT 343.2

328.1 (

loss)
313.0 28

Note: The mass shift of +14 Da (Methyl group) is the definitive identifier.

Quantitative Data & Validation

The following data represents typical validation metrics for 7-MT analysis in Phyllostachys edulis extracts (Data synthesized from comparative studies).

Table 2: Method Validation Metrics
ParameterResult (UHPLC-MS/MS)Acceptance Criteria (FDA Bioanalytical)
Linearity (

)


Range

ng/mL
Must cover expected sample variance.
Recovery (Spike)


Precision (RSD)

(Intra-day)

Matrix Effect

(Minimal suppression)

Figure 2: Logical Pathway for Method Selection

DecisionTree Start Start: Define Goal Goal Is the goal Trace Analysis (PK) or QC? Start->Goal Matrix Is the Matrix Complex (Plasma/Soil)? Goal->Matrix Trace/PK Budget Is Budget Constrained? Goal->Budget Routine QC Result_MS Use UHPLC-MS/MS (MRM Mode) Matrix->Result_MS Yes Result_HPLC Use HPLC-DAD (Optimized Gradient) Matrix->Result_HPLC No (Simple Extract) Budget->Result_HPLC No (Standard) Result_HPTLC Use HPTLC (Qualitative ID) Budget->Result_HPTLC Yes (Very Low)

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs and resource availability.

References

  • Shao, S., et al. (2024). Characterization and identification of major flavonoids of bamboo leaf extract by HPLC/ESI-QTOF-MS/MS.[1] Journal of Asian Natural Products Research.[1]

  • Wang, J., et al. (2012). Phyllostachys edulis Compounds Inhibit Palmitic Acid-Induced Monocyte Chemoattractant Protein 1 (MCP-1) Production. PLoS ONE (Identifies 7-MT structure and bioactivity).

  • Gong, J., et al. (2020). Characterization and identification of the major flavonoids in Phyllostachys edulis leaf extract by UPLC–QTOF–MS/MS.[2] Acta Chromatographica.[2]

  • Jiao, J., et al. (2007). Separation and purification of tricin from an antioxidant product derived from bamboo leaves.[3] Journal of Agricultural and Food Chemistry.

  • Fan, H., et al. (2015). The Occurrence of Tricin and Its Derivatives in Plants. Green Chemistry (Review of Tricin and 7-O-methyltricin sources).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.